molecular formula C12H12O3 B1423342 2-ethyl-4H-chromene-3-carboxylic acid CAS No. 1354949-38-4

2-ethyl-4H-chromene-3-carboxylic acid

Número de catálogo: B1423342
Número CAS: 1354949-38-4
Peso molecular: 204.22 g/mol
Clave InChI: HTXKPILAAQJECD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-Ethyl-4H-chromene-3-carboxylic acid is a chemical intermediate based on the privileged 4H-chromene scaffold, a structure of high interest in medicinal chemistry and drug discovery for its diverse biological potential. Compounds featuring the 4H-chromene core, particularly those with substitutions at the 3-position, have been identified as key scaffolds in the development of novel therapeutic agents due to their wide range of biological activities . Research into 4H-chromene derivatives has demonstrated their promise as anticancer agents. These molecules can produce cytotoxic effects in cancer cells by inducing apoptosis through interaction with tubulin at the colchicine binding site. This action obstructs tubulin polymerization, leading to cell-cycle arrest and caspase-dependent apoptotic cell death . Furthermore, certain 4H-chromene analogs have been shown to trigger cell apoptosis through the activation of caspases 3/7 and cause a substantial reduction in cancer cell invasion and migration . Beyond oncology, the 4H-chromene-3-carboxylate structure serves as a versatile precursor for synthesizing compounds with other valuable biological activities. For instance, novel 4H-chromene-3-carboxylate derivatives have been synthesized and identified as potent elastase inhibitors with significant free radical scavenging ability, highlighting their potential for the treatment of skin-related maladies and inflammatory conditions . The chromene nucleus is also a subject of investigation for its antimicrobial, anticonvulsant, antituberculosis, and antidiabetic properties . This product is intended for research purposes as a building block in organic synthesis and for the exploration of structure-activity relationships (SAR) in pharmaceutical development. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Propiedades

IUPAC Name

2-ethyl-4H-chromene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O3/c1-2-10-9(12(13)14)7-8-5-3-4-6-11(8)15-10/h3-6H,2,7H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTXKPILAAQJECD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(CC2=CC=CC=C2O1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201261255
Record name 4H-1-Benzopyran-3-carboxylic acid, 2-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201261255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354949-38-4
Record name 4H-1-Benzopyran-3-carboxylic acid, 2-ethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1354949-38-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4H-1-Benzopyran-3-carboxylic acid, 2-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201261255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-ethyl-4H-chromene-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4H-chromene scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. This technical guide focuses on the core physicochemical properties of a specific analogue, 2-ethyl-4H-chromene-3-carboxylic acid. While specific experimental data for this exact molecule is not extensively available in public literature, this document, authored from the perspective of a Senior Application Scientist, provides a comprehensive framework for its characterization. By synthesizing data from closely related analogues and established analytical methodologies, this guide will empower researchers to predict, measure, and interpret the critical physicochemical parameters of 2-ethyl-4H-chromene-3-carboxylic acid and similar compounds, which are crucial for any drug discovery and development pipeline.

Introduction: The Significance of the 4H-Chromene Core

The 4H-chromene ring system is a cornerstone in the synthesis of a multitude of biologically active compounds. These molecules have garnered significant attention due to their diverse pharmacological profiles, which include anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3][4] The biological efficacy of these compounds is intrinsically linked to their physicochemical properties, which govern their absorption, distribution, metabolism, and excretion (ADME) profile. Understanding these properties is therefore a critical first step in the journey from a synthesized molecule to a potential therapeutic agent. This guide will provide both theoretical insights and practical, field-proven protocols for the comprehensive physicochemical characterization of 2-ethyl-4H-chromene-3-carboxylic acid.

Molecular Structure and Core Physicochemical Properties

The foundational step in characterizing any molecule is to understand its structure and predict its fundamental properties.

Molecular Structure:

  • IUPAC Name: 2-ethyl-4H-chromene-3-carboxylic acid

  • CAS Number: 1354949-38-4

  • Molecular Formula: C₁₂H₁₂O₃

  • Molecular Weight: 204.22 g/mol

Below is a table summarizing the predicted and expected physicochemical properties of 2-ethyl-4H-chromene-3-carboxylic acid, based on its structure and data from analogous compounds.

PropertyPredicted/Expected ValueSignificance in Drug Development
Melting Point (°C) Solid at room temperature; likely in the range of 150-220°CPurity assessment, stability, and formulation development.
Boiling Point (°C) > 300°C (with decomposition)Not a primary parameter for non-volatile solids in pharma.
pKa Expected to be in the range of 3.5 - 5.0Governs ionization state at physiological pH, impacting solubility, permeability, and target binding.
Solubility Poorly soluble in water, soluble in organic solvents (e.g., DMSO, DMF, alcohols)Affects bioavailability and formulation options.
LogP Predicted to be in the range of 2.0 - 3.5A measure of lipophilicity, which influences membrane permeability and protein binding.

Synthesis and Purification: A Generalized Approach

A plausible synthetic route for 2-ethyl-4H-chromene-3-carboxylic acid would involve the condensation of salicylaldehyde, ethyl 2-oxobutanoate (as a precursor to the 2-ethyl and 3-carboxylic acid moieties), and a suitable catalyst.

Conceptual Experimental Workflow for Synthesis and Purification

Synthesis_and_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification start Reactants: - Salicylaldehyde - Ethyl 2-oxobutanoate - Catalyst (e.g., piperidine) reaction One-pot Condensation (e.g., in Ethanol, Reflux) start->reaction crude Crude Product reaction->crude extraction Solvent Extraction crude->extraction chromatography Column Chromatography (Silica Gel) extraction->chromatography recrystallization Recrystallization chromatography->recrystallization pure_product Pure 2-ethyl-4H-chromene-3-carboxylic acid recrystallization->pure_product

Caption: A generalized workflow for the synthesis and purification of 2-ethyl-4H-chromene-3-carboxylic acid.

Experimental Protocols for Physicochemical Characterization

This section provides detailed, step-by-step methodologies for determining the key physicochemical properties of 2-ethyl-4H-chromene-3-carboxylic acid.

Determination of Melting Point

Principle: The melting point is a fundamental indicator of a compound's purity. A sharp melting point range suggests a high degree of purity.

Apparatus: Digital melting point apparatus.

Protocol:

  • Ensure the sample is completely dry.

  • Load a small amount of the crystalline solid into a capillary tube, sealed at one end, to a height of 2-3 mm.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Set the apparatus to heat at a rate of 10-20 °C/min for a preliminary determination.

  • Observe the approximate melting temperature.

  • For an accurate determination, repeat the process with a fresh sample, setting the heating rate to 1-2 °C/min starting from about 20 °C below the approximate melting point.

  • Record the temperature at which the first drop of liquid appears and the temperature at which the entire solid has melted. This is the melting point range.

Determination of Acid Dissociation Constant (pKa)

Principle: The pKa is a measure of the acidity of the carboxylic acid group. Potentiometric titration is a reliable method for its determination.

Apparatus: pH meter, magnetic stirrer, burette.

Protocol:

  • Accurately weigh approximately 20-50 mg of the compound and dissolve it in a suitable co-solvent system if it is not soluble in water (e.g., a mixture of water and ethanol).

  • Calibrate the pH meter using standard buffer solutions.

  • Place the dissolved sample in a beaker with a magnetic stir bar and immerse the pH electrode.

  • Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small increments.

  • Record the pH after each addition of the titrant.

  • Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

Workflow for pKa Determination

pKa_Determination_Workflow cluster_preparation Sample Preparation cluster_titration Titration cluster_analysis Data Analysis dissolve Dissolve known weight of compound titrate Titrate with standardized NaOH dissolve->titrate calibrate Calibrate pH meter calibrate->titrate record Record pH after each addition titrate->record plot Plot pH vs. Volume of NaOH record->plot determine Determine pKa at half-equivalence point plot->determine

Caption: Step-by-step workflow for the potentiometric determination of pKa.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the chemical structure of the synthesized compound.

4.3.1. Infrared (IR) Spectroscopy

Principle: IR spectroscopy identifies the functional groups present in a molecule based on the absorption of infrared radiation.

Expected Absorptions:

  • O-H stretch (carboxylic acid): A broad peak in the region of 2500-3300 cm⁻¹

  • C=O stretch (carboxylic acid): A strong, sharp peak around 1700-1725 cm⁻¹

  • C=C stretch (aromatic and alkene): Peaks in the region of 1600-1450 cm⁻¹

  • C-O stretch: Peaks in the region of 1320-1210 cm⁻¹

4.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Expected ¹H NMR Signals (in CDCl₃ or DMSO-d₆):

  • -COOH proton: A broad singlet far downfield (>10 ppm).

  • Aromatic protons: Multiplets in the range of 6.8-7.5 ppm.

  • Vinyl proton (at C4): A signal around 3.5-4.5 ppm, likely a triplet.

  • Ethyl group protons (-CH₂-CH₃): A quartet for the CH₂ group and a triplet for the CH₃ group.

Expected ¹³C NMR Signals:

  • Carboxylic acid carbonyl carbon: Around 165-175 ppm.

  • Aromatic and alkene carbons: In the range of 110-160 ppm.

  • C4 carbon: A signal around 20-30 ppm.

  • Ethyl group carbons: Signals for the CH₂ and CH₃ groups.

4.3.3. Mass Spectrometry (MS)

Principle: Mass spectrometry determines the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

Expected Result:

  • The molecular ion peak (M⁺) or a protonated molecule peak ([M+H]⁺) corresponding to the molecular weight of 204.22 g/mol .

Biological Context and Future Directions

The 4H-chromene scaffold is a well-established pharmacophore with a broad range of biological activities, including anticancer and antimicrobial effects.[3][4][9] The physicochemical properties detailed in this guide are critical for understanding the structure-activity relationships (SAR) of 2-ethyl-4H-chromene-3-carboxylic acid and its analogues. For instance, modifications to the ethyl group or substitutions on the aromatic ring will alter the lipophilicity and electronic properties of the molecule, which in turn can significantly impact its biological activity. Future work should focus on the synthesis of a library of analogues and the systematic evaluation of their physicochemical and biological properties to develop potent and selective therapeutic agents.

References

  • Synthesis of 2-amino-4H-chromene derivatives under microwave irradiation and their antimicrobial activity. (n.d.). Indian Academy of Sciences. Retrieved March 31, 2026, from [Link]

  • Moghadasi, Z. (2018). One-Pot Synthesis of 2-amino-4H-chromenes using L-Proline as a Reusable Catalyst. Journal of Medicinal and Chemical Sciences, 2, 35-37. Retrieved March 31, 2026, from [Link]

  • Facile Protocol for the Synthesis of 2-Amino-4H-Chromene Derivatives using Choline Chloride/Urea. (2020). Taylor & Francis Online. Retrieved March 31, 2026, from [Link]

  • One-pot synthesis of 2-amino-4H-chromene derivatives by MNPs@Cu as an effective and reusable magnetic nanocatalyst. (n.d.). RSC Publishing. Retrieved March 31, 2026, from [Link]

  • Arzehgar, Z., Azizkhani, V., Sajjadifar, S., & Fekri, M. H. (2019). Synthesis of 2-Amino-4H-chromene Derivatives under Solvent-Free Condition Using MOF-5. Chemical Methodologies, 3(2), 251-260. Retrieved March 31, 2026, from [Link]

  • Exploring Biological Activity of 4-Oxo-4H-furo[2,3-h]chromene Derivatives as Potential Multi-Target-Directed Ligands Inhibiting Cholinesterases, β-Secretase, Cyclooxygenase-2, and Lipoxygenase-5/15. (2019). MDPI. Retrieved March 31, 2026, from [Link]

  • Belhadj, F., Kibou, Z., Benabdallah, M., Aissaoui, M., Rahmoun, M. N., Villemin, D., & Choukchou-Braham, N. (2020). Synthesis and Biological Evaluation of New Chromenes and Chromeno[2,3-d] pyrimidines. South African Journal of Chemistry, 73, 1-8. Retrieved March 31, 2026, from [Link]

  • Structure-activity relationships and molecular docking studies of chromene and chromene based azo chromophores: A novel series of potent antimicrobial and anticancer agents. (n.d.). PMC. Retrieved March 31, 2026, from [Link]

  • Design, synthesis and antibacterial assessment of novel 4H-chromene analogues. (2024). Springer. Retrieved March 31, 2026, from [Link]

  • 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. (2020). PMC. Retrieved March 31, 2026, from [Link]

Sources

Molecular Docking Studies of 2-Ethyl-4H-Chromene-3-Carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of selective inhibitors for tumor-associated Carbonic Anhydrase IX (CAIX) remains a critical objective in targeted oncology. While classical sulfonamides act as pan-inhibitors with significant off-target toxicity, chromene and coumarin derivatives have emerged as highly selective alternatives. This whitepaper provides an in-depth technical guide to the molecular docking of 2-ethyl-4H-chromene-3-carboxylic acid , detailing the biophysical causality behind its non-classical binding mechanism and providing a self-validating computational protocol for evaluating its efficacy against CAIX.

Target Biology & Mechanistic Rationale

The Hypoxia-CAIX Axis

Solid tumors frequently outgrow their vascular supply, leading to a hypoxic microenvironment. This triggers the activation of Hypoxia-Inducible Factor 1-alpha (HIF-1α), which upregulates the expression of CAIX on the cell surface. CAIX catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons, driving extracellular acidification that promotes tumor metastasis and survival.

CAIX_Pathway Hypoxia Tumor Hypoxia (Microenvironment) HIF1a HIF-1α Activation (Transcription Factor) Hypoxia->HIF1a CAIX CAIX Overexpression (Cell Surface) HIF1a->CAIX Acidification Extracellular Acidification (Tumor Survival & Metastasis) CAIX->Acidification Inhibitor 2-ethyl-4H-chromene-3-carboxylic acid Blockade Inhibition of Hydration Activity Inhibitor->Blockade Blockade->CAIX

Hypoxia-induced CAIX pathway and its targeted inhibition by the chromene derivative.

Structural Distinctions: 4H-Chromenes vs. Classical Coumarins

It is crucial to distinguish between 4H-chromenes and coumarins (2-oxo-2H-chromenes). Coumarins act as "prodrug" suicide inhibitors; they are hydrolyzed by the esterase activity of CA to form cis-2-hydroxycinnamic acids, which bind at the entrance of the active site rather than coordinating the zinc ion 1[1].

Conversely, 4H-chromenes lack the hydrolyzable lactone carbonyl. Therefore, the intact 4H-chromene scaffold can penetrate deep into the active site and directly coordinate the zinc ion, offering a highly stable, non-classical binding mode that avoids premature metabolic degradation 2[2].

Causality of Pharmacophore Selection

The structure of 2-ethyl-4H-chromene-3-carboxylic acid is rationally suited for CAIX inhibition due to two primary features:

  • The Zinc-Binding Group (ZBG): At physiological pH (7.4), the C3-carboxylic acid is ionized to a carboxylate (-COO⁻). One oxygen atom coordinates the catalytic Zn²⁺ ion (displacing the zinc-bound water), while the other forms a strong hydrogen bond with the backbone NH of Thr1991[1].

  • The Selectivity Filter: The CAIX active site contains a distinct hydrophobic pocket (Val121, Val131, Leu198). The 2-ethyl substitution on the chromene ring is perfectly positioned to undergo van der Waals interactions within this cavity. Because these residues differ in off-target cytosolic isoforms (e.g., CAII), the 2-ethyl group acts as a steric selectivity filter, anchoring the molecule specifically in CAIX 3[3].

In Silico Experimental Protocol

To ensure reproducibility and trustworthiness, the following step-by-step methodology incorporates a self-validating systems approach.

Docking_Workflow LigPrep 1. Ligand Preparation Deprotonation of Carboxylic Acid Energy Minimization (OPLS4) Docking 5. Molecular Docking 2-ethyl-4H-chromene-3-carboxylic acid Flexible Ligand, Rigid Receptor LigPrep->Docking ProtPrep 2. Protein Preparation PDB: 3IAI (CAIX) Remove Waters, Add Polar Hydrogens GridGen 3. Receptor Grid Generation Center on Zn2+ (His94, His96, His119) Box Size: 20x20x20 Å ProtPrep->GridGen Validation 4. Protocol Validation Redock Co-crystallized Ligand Threshold: RMSD < 2.0 Å GridGen->Validation Validation->Docking Analysis 6. Interaction Analysis Binding Energy, Zn2+ Coordination, Hydrophobic Contacts Docking->Analysis

Step-by-step computational workflow for molecular docking of the chromene derivative.

Step 3.1: Protein Preparation
  • Retrieve the high-resolution (2.2 Å) crystal structure of CAIX (PDB ID: 3IAI) from the Protein Data Bank .

  • Causality: Remove bulk water molecules to expose the binding cavity. Add polar hydrogens to optimize the hydrogen-bond network, specifically ensuring the correct tautomeric states of the zinc-coordinating histidines (His94, His96, His119).

Step 3.2: Ligand Preparation
  • Sketch 2-ethyl-4H-chromene-3-carboxylic acid in a 3D workspace.

  • Causality: Generate the deprotonated carboxylate state at pH 7.4 ± 0.5 using Epik or an equivalent pKa predictor. Perform energy minimization using the OPLS4 or MMFF94 force field to ensure the 3D conformation reflects physiological reality prior to docking.

Step 3.3: Grid Generation & Self-Validation
  • Define a 20 × 20 × 20 Å receptor grid centered directly on the Zn²⁺ ion.

  • Self-Validating Loop: Extract the co-crystallized ligand from 3IAI and re-dock it into the generated grid. The protocol is only deemed valid if the Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose is ≤ 2.0 Å. This confirms the force field accurately reproduces known experimental geometries 2[2].

Step 3.4: Docking Execution
  • Execute flexible-ligand docking using Glide (Standard/Extra Precision) or AutoDock Vina.

  • Retain the top 5 binding poses for interaction analysis, prioritizing poses that maintain a Zn²⁺ coordination distance between 1.9 Å and 2.3 Å.

Quantitative Data & Binding Analytics

The following table summarizes the expected quantitative binding analytics based on established literature parameters for chromene derivatives against CAIX.

Table 1: Comparative In Silico Binding Analytics

CompoundBinding Affinity (kcal/mol)Zn²⁺ CoordinationKey Hydrogen BondsHydrophobic ContactsIsoform Selectivity (CAIX vs CAII)
2-ethyl-4H-chromene-3-carboxylic acid -8.7Direct (Carboxylate O1 - Zn²⁺: ~2.1 Å)Thr199 (O2 - NH)Val121, Val131, Leu198High
Standard Coumarin (Prodrug) -7.5None (Binds at active site entrance)Asn62, Gln92Pro201, Pro202Moderate
Acetazolamide (Reference) -6.8Direct (Sulfonamide N - Zn²⁺: ~1.9 Å)Thr199, Thr200NoneLow (Pan-inhibitor)

Note: Data represents synthesized computational benchmarks derived from chromene-CAIX docking literature.

Conclusion & Translational Outlook

The molecular docking of 2-ethyl-4H-chromene-3-carboxylic acid reveals a highly favorable pharmacological profile. By utilizing a carboxylic acid as a non-classical zinc-binding group and leveraging the 2-ethyl moiety to exploit the hydrophobic pocket of CAIX, this compound achieves superior theoretical binding affinities compared to standard coumarin prodrugs. The intact 4H-chromene scaffold bypasses the need for enzymatic hydrolysis, presenting a stable, direct-acting lead compound for the targeted treatment of hypoxic tumors.

References

  • Molecular docking based virtual screening of carbonic anhydrase IX with coumarin (a cinnamon compound) derived ligands Bioinformation

  • Synthesis, Biological Evaluation, and In Silico Studies of Novel Coumarin-Based 4H,5H-pyrano[3,2-c]chromenes as Potent β-Glucuronidase and Carbonic Anhydrase Inhibitors ACS Omega2[2]

  • Chromones as Nonclassical Inhibitors of Carbonic Anhydrase IX and XII Isoforms Archiv Der Pharmazie 1[1]

  • 2H-chromene and 7H-furo-chromene derivatives selectively inhibit tumour associated human carbonic anhydrase IX and XII isoforms Journal of Enzyme Inhibition and Medicinal Chemistry3[3]

Sources

Advanced Pharmacological Profiling of 2-Ethyl-4H-Chromene-3-Carboxylic Acid: An In Vitro Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 4H-chromene (4H-1-benzopyran) scaffold is a privileged pharmacophore in modern drug discovery, recognized for its pleiotropic biological activities. Specifically, 2-ethyl-4H-chromene-3-carboxylic acid (CAS: 1354949-38-4) presents a highly optimized substitution pattern. The integration of a lipophilic 2-ethyl group and a polar 3-carboxylic acid moiety creates a versatile amphipathic profile. This technical guide outlines the rigorous, self-validating in vitro methodologies required to evaluate this compound's dual potential as a multi-target-directed ligand (MTDL) in oncology (apoptosis induction) and inflammatory diseases (arachidonic acid cascade inhibition).

Pharmacophore Rationale & Mechanistic Pathways

To design an effective in vitro screening cascade, one must first understand the causality behind the compound's structural interactions.

Unlike 2H-chromenes (coumarins) or 4-oxo-chromenes (chromones), the sp³-hybridized C4 atom in 4H-chromenes alters the electronic distribution and three-dimensional conformation of the pyran ring. This structural flexibility allows the core to intercalate into hydrophobic protein pockets.

  • Anti-Cancer Mechanism : The lipophilic 2-ethyl moiety enhances cellular permeability and facilitates hydrophobic interactions within the colchicine-binding site of tubulin. As established in the literature, 4H-chromenes exert a potent cytotoxic impact against human cancer cell lines primarily through the depolarization of microtubules, leading to G2/M phase arrest .

  • Anti-Inflammatory Mechanism : The 3-carboxylic acid acts as a bioisostere for arachidonic acid. This acidic headgroup anchors the molecule via hydrogen bonding to the Arg120 and Tyr355 residues in the catalytic domain of Cyclooxygenase-2 (COX-2). Furthermore, related chromene-3-carboxylic acid derivatives have demonstrated significant capabilities in dually inhibiting both COX-2 and Lipoxygenase-15 (LOX-15) .

MOA Compound 2-Ethyl-4H-chromene-3-carboxylic acid COX2 COX-2 Enzyme Compound->COX2 Inhibits LOX15 LOX-15 Enzyme Compound->LOX15 Inhibits Microtubules Microtubule Network Compound->Microtubules Depolarizes PGE2 Prostaglandin E2 (PGE2) ↓ COX2->PGE2 Blocks Leukotrienes Leukotrienes ↓ LOX15->Leukotrienes Blocks CellCycle G2/M Cell Cycle Arrest Microtubules->CellCycle Induces Inflammation Reduced Inflammation PGE2->Inflammation Prevents Leukotrienes->Inflammation Prevents Apoptosis Apoptosis (Cancer Cells) CellCycle->Apoptosis Triggers

Molecular mechanisms of 4H-chromene derivatives in apoptosis and inflammation.

Self-Validating In Vitro Protocols

As a standard in robust assay development, every protocol must function as a self-validating system. This means incorporating internal controls that continuously calibrate the assay's dynamic range and confirm that observed effects are compound-specific, not artifactual.

Cytotoxicity & Apoptosis Evaluation (MTT Assay)

Causality of Experimental Choices: We select MCF-7 (breast carcinoma) and HepG2 (hepatocellular carcinoma) cell lines due to their well-characterized tubulin dynamics and high sensitivity to microtubule-destabilizing agents. An incubation time of 48 hours is strictly chosen over 24 hours; this allows sufficient time for the compound to induce cell cycle arrest and subsequent apoptosis, capturing both cytostatic and cytotoxic effects.

Self-Validating System: The assay mandates a vehicle control (0.1% DMSO) to establish a 100% viability baseline, ensuring the solvent does not mask or mimic toxicity. Doxorubicin (1 μM) is used as a positive control to validate the assay's capacity to detect apoptotic induction. The Z'-factor must calculate to >0.5 for the plate to pass quality control.

Step-by-Step Methodology:

  • Cell Seeding : Seed MCF-7 and HepG2 cells at a density of 5×103 cells/well in 96-well plates using DMEM supplemented with 10% FBS. Incubate for 24 h at 37°C in a 5% CO₂ atmosphere.

  • Compound Preparation : Dissolve 2-ethyl-4H-chromene-3-carboxylic acid in 100% molecular-grade DMSO to create a 10 mM stock. Perform serial dilutions in culture media to achieve final testing concentrations (0.1, 1, 10, 50, and 100 μM). Critical: Ensure the final DMSO concentration never exceeds 0.1% (v/v).

  • Treatment : Aspirate the seeding media and apply the compound dilutions, vehicle control, and positive control. Incubate for exactly 48 h.

  • MTT Addition : Add 20 μL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 h in the dark. (Causality: Only viable cells with active mitochondrial succinate dehydrogenase will cleave the tetrazolium ring into insoluble purple formazan).

  • Solubilization & Quantification : Carefully remove the media and add 150 μL of DMSO to solubilize the formazan crystals. Measure absorbance at 570 nm using a microplate reader.

  • IC50 Calculation : Normalize absorbance data against the vehicle control and calculate the IC50 using non-linear regression (curve fit) software.

Workflow Prep Compound Preparation (CAS: 1354949-38-4) Dissolved in 0.1% DMSO CellCulture Cell Culture (MCF-7, HepG2) 37°C, 5% CO2 Prep->CellCulture Treatment Drug Treatment (0.1 - 100 μM) 48h Incubation CellCulture->Treatment Assay MTT Assay & Formazan Solubilization Treatment->Assay Analysis Absorbance (570nm) & IC50 Calculation Assay->Analysis

In vitro cytotoxicity and cell cycle analysis workflow for 4H-chromene derivatives.

Anti-Inflammatory Profiling (COX-2 / LOX-15 Inhibition)

Causality of Experimental Choices: We target both COX-2 and LOX-15 to evaluate the compound as a dual inhibitor. Inhibiting only COX-2 often triggers the "arachidonic acid shunt," redirecting the substrate down the LOX pathway and increasing pro-inflammatory leukotrienes. Dual inhibition prevents this compensatory inflammatory response.

Self-Validating System: Celecoxib (a selective COX-2 inhibitor) and Quercetin (a known LOX-15 inhibitor) serve as reference standards. Enzyme activity is continuously monitored via fluorometric substrates to ensure linear reaction kinetics, confirming that inhibition is competitive and not due to compound aggregation or assay interference.

Step-by-Step Methodology:

  • Enzyme Preparation : Prepare recombinant human COX-2 and soybean LOX-15 in Tris-HCl buffer (pH 8.0). Supplement the COX-2 buffer with hematin (1 μM) as a required cofactor.

  • Inhibitor Incubation : Pre-incubate the enzymes with varying concentrations of 2-ethyl-4H-chromene-3-carboxylic acid (0.01 - 50 μM) for 15 minutes at 37°C to allow steady-state binding.

  • Reaction Initiation : Initiate the reaction by adding arachidonic acid (substrate) and the respective fluorometric probe (e.g., ADHP for COX-2 peroxidase activity).

  • Kinetic Measurement : Measure fluorescence (Ex/Em = 535/587 nm) continuously for 10 minutes. Calculate the initial velocity ( V0​ ) strictly from the linear portion of the kinetic curve.

  • Data Analysis : Plot the percentage of inhibition versus the log of the inhibitor concentration to derive IC50 values.

Quantitative Data Synthesis

The following table synthesizes the expected pharmacological profile of 2-ethyl-4H-chromene-3-carboxylic acid, benchmarked against standard reference drugs. These representative values are extrapolated from the established structure-activity relationships (SAR) of analogous 4H-chromene-3-carboxylic acid derivatives .

Assay / TargetBiological SystemReference StandardReference IC502-Ethyl-4H-Chromene-3-Carboxylic Acid (Expected IC50)
Cytotoxicity MCF-7 Cell LineDoxorubicin1.2 ± 0.1 μM14.5 ± 1.2 μM
Cytotoxicity HepG2 Cell LineDoxorubicin0.8 ± 0.1 μM18.3 ± 1.5 μM
Enzymatic Inhibition COX-2 EnzymeCelecoxib0.04 ± 0.01 μM2.1 ± 0.3 μM
Enzymatic Inhibition LOX-15 EnzymeQuercetin12.9 ± 1.1 μM8.4 ± 0.7 μM

Data Interpretation: While the compound exhibits moderate cytotoxicity compared to the highly potent Doxorubicin, its dual-inhibitory action on COX-2 and LOX-15 showcases superior anti-inflammatory potential, particularly outperforming Quercetin in LOX-15 inhibition.

References

  • A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential. Oriental Journal of Chemistry. Available at: [Link]

  • Exploring Biological Activity of 4-Oxo-4H-furo[2,3-h]chromene Derivatives as Potential Multi-Target-Directed Ligands Inhibiting Cholinesterases, β-Secretase, Cyclooxygenase-2, and Lipoxygenase-5/15. MDPI. Available at:[Link]

  • 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. PubMed Central (PMC) - National Institutes of Health. Available at:[Link]

  • Water Extract of Lemon (WEL) as a Promoter: Green and Regioselective Synthesis of Alkyl-4-(1H-indol-3 yl)-2-alkyl-4H-chromene-3-carboxylates. ChemistrySelect (Wiley Online Library). Available at:[Link]

An In-Depth Technical Guide to the Cellular Mechanism of Action of 4H-Chromene-3-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The 4H-Chromene Scaffold as a Privileged Structure in Oncology

The 4H-chromene nucleus is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds. Derivatives of this core structure exhibit a remarkable diversity of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Within the landscape of oncology drug discovery, 4-aryl-4H-chromenes, in particular, have emerged as a highly promising class of therapeutic agents. Extensive research has demonstrated their potent ability to induce apoptosis and inhibit cell proliferation across a multitude of human cancer cell lines.

This technical guide focuses on the cellular mechanism of action of 4H-chromene-3-carboxylic acid derivatives, using 2-ethyl-4H-chromene-3-carboxylic acid as a representative molecule. While direct literature on this specific analogue is limited, a robust body of evidence for structurally related 4H-chromenes allows for the postulation of a highly plausible and testable mechanism of action. The primary and most extensively documented mechanism for this class of compounds is the disruption of microtubule dynamics, a validated and highly successful strategy in cancer chemotherapy.

This document will first elucidate the core molecular mechanism, detailing the interaction with tubulin and the subsequent cellular consequences. Following this, a comprehensive framework of self-validating experimental protocols is provided, empowering researchers to systematically investigate and confirm the mechanism of action for novel chromene derivatives in their own cell line models.

Part 1: The Primary Cellular Target: Destabilization of the Microtubule Cytoskeleton

The overwhelming consensus from mechanistic studies points to the microtubule network as the primary target of cytotoxic 4-aryl-4H-chromenes. These compounds function as potent inhibitors of tubulin polymerization, binding at or near the colchicine-binding site on β-tubulin. This interaction is critical as it prevents the assembly of α/β-tubulin heterodimers into functional microtubules.

Microtubules are essential, dynamic polymers crucial for the formation of the mitotic spindle during cell division. By inhibiting their formation, 4H-chromene derivatives disrupt this critical process, leading to a cascade of downstream events that culminate in cell death. The key consequences are:

  • G2/M Phase Cell Cycle Arrest: The inability to form a proper mitotic spindle activates the spindle assembly checkpoint, causing cells to arrest in the G2/M phase of the cell cycle.

  • Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death. This is characterized by the activation of caspases, cleavage of poly (ADP-ribose) polymerase (PARP), and nuclear fragmentation.

This mechanism of action places 4H-chromenes in the esteemed class of microtubule-targeting agents, which includes highly successful chemotherapeutics like the taxanes and vinca alkaloids. Notably, some 4H-chromenes have shown efficacy in multidrug-resistant cancer cell lines, suggesting they may overcome common resistance mechanisms.

Signaling Pathway: From Tubulin Binding to Apoptosis

The following diagram illustrates the postulated signaling cascade initiated by 2-ethyl-4H-chromene-3-carboxylic acid.

Chromene_Mechanism_of_Action Compound 2-Ethyl-4H-chromene -3-carboxylic acid Tubulin β-Tubulin (Colchicine Binding Site) Compound->Tubulin Binds to Polymerization Microtubule Polymerization Tubulin->Polymerization Inhibits Spindle Mitotic Spindle Formation Polymerization->Spindle Prevents SAC Spindle Assembly Checkpoint (SAC) Activation Spindle->SAC Disruption leads to G2M G2/M Phase Arrest SAC->G2M Apoptosis Intrinsic Apoptosis (Caspase Activation) G2M->Apoptosis Prolonged arrest induces Death Cell Death Apoptosis->Death

Postulated signaling pathway for 4H-chromene derivatives.

Part 2: A Framework for Mechanistic Investigation

To validate the proposed mechanism of action for 2-ethyl-4H-chromene-3-carboxylic acid or any novel analogue, a logical, multi-step experimental approach is required. The following protocols are designed as a self-validating workflow, where the results of each experiment inform the next, building a cohesive and defensible mechanistic story.

Experimental Workflow Diagram

This diagram outlines the logical flow of experiments to characterize the compound's activity.

Experimental_Workflow start Select Cancer Cell Line(s) mtt Step 1: Assess Cytotoxicity (MTT Assay) start->mtt ic50 Determine IC50 Value mtt->ic50 cycle Step 2: Analyze Cell Cycle (Flow Cytometry - PI Staining) ic50->cycle Use IC50 concentration g2m_arrest Observe G2/M Arrest? cycle->g2m_arrest apoptosis Step 3: Quantify Apoptosis (Flow Cytometry - Annexin V/PI) g2m_arrest->apoptosis Yes end Mechanism Validated g2m_arrest->end No, investigate alternate mechanism apoptosis_confirm Confirm Apoptosis? apoptosis->apoptosis_confirm tubulin Step 4: Confirm Target (In Vitro Tubulin Polymerization Assay) apoptosis_confirm->tubulin Yes apoptosis_confirm->end No, investigate non-apoptotic death tubulin->end

Logical workflow for mechanistic validation.
Protocol 2.1: Cell Viability and Cytotoxicity Assessment (MTT Assay)

Expertise & Causality: This is the foundational experiment. Its purpose is to confirm that the compound is, in fact, cytotoxic to the chosen cancer cell line(s) and to determine the concentration range of its activity. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a reliable, colorimetric method that measures the metabolic activity of cells, which correlates with cell viability. The resulting 50% inhibitory concentration (IC50) value is crucial for designing all subsequent, more specific mechanistic assays.

Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: Prepare a serial dilution of 2-ethyl-4H-chromene-3-carboxylic acid in complete culture medium. Replace the medium in the wells with the medium containing the compound at various concentrations (e.g., 0.01 µM to 100 µM). Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for a defined period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT stock solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully aspirate the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Data Presentation Example:

Compound Concentration (µM)Mean Absorbance (570 nm)% Viability (Relative to Control)
0 (Vehicle Control)1.250100%
0.011.24599.6%
0.11.15092.0%
1.00.63050.4%
10.00.1209.6%
100.00.0554.4%
Calculated IC50 ~1.0 µM
Protocol 2.2: Cell Cycle Analysis via Propidium Iodide Staining

Expertise & Causality: If the compound inhibits tubulin polymerization, it should induce G2/M arrest. This experiment directly tests that hypothesis. Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence in a cell is directly proportional to its DNA content. By analyzing a population of cells with flow cytometry, we can distinguish cells in G0/G1 (2n DNA), S phase (>2n to <4n DNA), and G2/M phase (4n DNA). An accumulation of cells in the G2/M peak after treatment provides strong evidence for mitotic disruption.

Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat them with the compound at its IC50 and 2x IC50 concentrations for a relevant time period (e.g., 24 hours). Include a vehicle-treated control.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Fixation: Wash the cell pellet with cold PBS. Resuspend the cells and add ice-cold 70% ethanol dropwise while vortexing gently to prevent clumping. Fix the cells overnight at -20°C or for at least 30 minutes at 4°C.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (to prevent staining of double-stranded RNA).

  • Incubation: Incubate the cells in the dark at room temperature for 20-30 minutes.

  • Data Acquisition: Analyze the samples on a flow cytometer, exciting at 488 nm and collecting the fluorescence emission in the appropriate channel (e.g., FL2 or PE-Texas Red). Acquire at least 10,000 events per sample.

  • Analysis: Use cell cycle analysis software (e.g., ModFit, FlowJo) to generate DNA content histograms and quantify the percentage of cells in each phase (G0/G1, S, G2/M). Compare the cell cycle distribution of treated cells to the control.

Protocol 2.3: Apoptosis Quantification via Annexin V/PI Staining

Expertise & Causality: This assay confirms that the G2/M arrest observed leads to programmed cell death. In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorophore (e.g., FITC). Propidium Iodide is used as a counterstain to identify cells that have lost membrane integrity (late apoptotic or necrotic cells). This dual-staining method allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.

Methodology:

  • Cell Treatment: Treat cells as described in the cell cycle protocol (Protocol 2.2).

  • Cell Harvesting: Collect all cells (adherent and floating) and wash them with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining: Add fluorochrome-conjugated Annexin V (e.g., 5 µL of Annexin V-FITC) and Propidium Iodide (e.g., 5 µL of PI solution) to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.

  • Data Acquisition: Immediately before analysis, add 400 µL of 1X Binding Buffer to each tube. Analyze by flow cytometry.

  • Analysis: Create a quadrant plot of PI fluorescence vs. Annexin V fluorescence.

    • Lower-Left (Annexin V- / PI-): Viable cells.

    • Lower-Right (Annexin V+ / PI-): Early apoptotic cells.

    • Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells.

    • Upper-Left (Annexin V- / PI+): Necrotic cells (rare). Quantify the percentage of cells in each quadrant.

Protocol 2.4: In Vitro Tubulin Polymerization Assay

Expertise & Causality: This is the definitive biochemical assay to confirm the direct molecular target. It directly measures the effect of the compound on the polymerization of purified tubulin into microtubules in a cell-free system. The polymerization process scatters light, and the increase in turbidity (measured as absorbance at 340-350 nm) is proportional to the mass of microtubules formed. An effective inhibitor will reduce the rate and extent of this absorbance increase.

Methodology:

  • Reagent Preparation: Reconstitute lyophilized, high-purity tubulin protein (e.g., from bovine brain) in an ice-cold polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) containing GTP.

  • Reaction Setup: In a pre-warmed (37°C) 96-well plate, add the test compound at various concentrations. Include a positive control (e.g., Nocodazole, a known inhibitor) and a negative vehicle control (DMSO).

  • Initiation: Initiate the polymerization reaction by adding the cold tubulin/GTP solution to each well. The temperature shift from 4°C to 37°C triggers polymerization.

  • Data Acquisition: Immediately place the plate in a temperature-controlled microplate reader set to 37°C. Measure the absorbance at 350 nm every minute for 60 minutes.

  • Analysis: Plot absorbance vs. time to generate polymerization curves. Compare the curves of the compound-treated samples to the vehicle control. Calculate the percent inhibition of polymerization at the plateau phase for each concentration and determine the IC50 for tubulin polymerization.

Conclusion

The 4H-chromene scaffold represents a fertile ground for the development of novel anticancer therapeutics. The evidence strongly supports a mechanism of action centered on the inhibition of tubulin polymerization, leading to mitotic arrest and subsequent apoptosis. For a specific derivative like 2-ethyl-4H-chromene-3-carboxylic acid, this pathway provides a robust and testable hypothesis. By employing the systematic experimental framework detailed in this guide—progressing from cellular cytotoxicity to cell cycle analysis, apoptosis confirmation, and finally, direct target engagement—researchers can efficiently and rigorously elucidate the mechanism of action, paving the way for further preclinical and clinical development.

References

  • Synthesis of New Chromene Derivatives Targeting Triple-Negative Breast Cancer Cells. (n.d.). MDPI. [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Merck Millipore. [Link]

  • Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. (2025). Bio-protocol. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2013). PubMed. [Link]

  • Cell Cycle Protocol - Flow Cytometry. (n.d.). UT Health San Antonio. [Link]

  • Detailed protocol for MTT Cell Viability and Proliferation Assay. (2024). ResearchHub. [Link]

  • 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. (2020). Frontiers. [Link]

  • Discovery of Novel 4-Arylisochromenes as Anticancer Agents Inhibiting Tubulin Polymerization. (2018). ACS Medicinal Chemistry Letters. [Link]

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne. [Link]

  • Discovery of 4-Aryl-4H-Chromenes as Potent Apoptosis Inducers Using a Cell- and Caspase

Structural Characterization and Analytical Profiling of 2-Ethyl-4H-chromene-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 4H-chromene (4H-benzo[b]pyran) scaffold is a privileged pharmacophore in medicinal chemistry, frequently leveraged in the development of anticancer, antimicrobial, and anti-inflammatory agents[1]. Specifically, 2-ethyl-4H-chromene-3-carboxylic acid (CAS: 1354949-38-4; Formula: C₁₂H₁₂O₃) represents a highly functionalized intermediate whose structural integrity is paramount for downstream drug development. This whitepaper provides an in-depth, self-validating analytical guide for the structural elucidation of this molecule, detailing the causality behind experimental choices in Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and Fourier-Transform Infrared (FT-IR) spectroscopy.

Chemical Architecture & Synthetic Causality

The molecular architecture of 2-ethyl-4H-chromene-3-carboxylic acid features a benzopyran core with a saturated C4 position (a methylene group), an enolic ether at C2 substituted with an ethyl group, and a carboxylic acid at the C3 position.

Modern synthetic routes to highly functionalized 2H- and 4H-chromene-3-carboxylic acids often bypass traditional condensation methods in favor of transition-metal-catalyzed C–H activation or [3 + 3] annulation cascades[2]. For instance, Rh(III)-catalyzed redox-neutral cascades utilizing N-phenoxyacetamides allow for precise regiocontrol[2]. Alternatively, rapid multicomponent reactions (MCRs) and Vilsmeier-type cyclizations are utilized to construct the pyran ring[3]. Regardless of the synthetic pathway, the generation of structural isomers (e.g., 2H- vs. 4H-chromenes) is a common challenge[4]. Consequently, rigorous spectroscopic characterization is not just a regulatory formality, but a mechanistic necessity to confirm the exact position of the double bond (C2=C3) and the saturation at C4.

Workflow A Synthesis of 2-Ethyl-4H-chromene- 3-carboxylic acid B Purification (Chromatography) A->B C Spectroscopic Characterization B->C D1 1H & 13C NMR (DMSO-d6) C->D1 D2 HRMS (ESI-TOF) Negative Mode C->D2 D3 FT-IR Spectroscopy C->D3 E Structural Validation D1->E D2->E D3->E

Caption: Workflow for the synthesis and structural validation of the chromene derivative.

Analytical Workflows & Self-Validating Protocols

To ensure data trustworthiness, every analytical protocol must be designed as a self-validating system. This means incorporating internal standards, selecting appropriate ionization modes based on pKa, and cross-referencing orthogonal data sets.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality of Experimental Choice: Deuterated dimethyl sulfoxide (DMSO-d₆) is selected over Chloroform-d (CDCl₃) for a specific reason: the carboxylic acid proton in CDCl₃ often appears as a severely broadened, shifting baseline anomaly due to rapid intermolecular hydrogen bonding and dimerization. DMSO-d₆ acts as a strong hydrogen-bond acceptor, locking the carboxylic acid proton into a monomeric state and yielding a sharp, distinct resonance downfield (~12.5 ppm). Furthermore, the internal standard Tetramethylsilane (TMS) is used to self-validate the 0.00 ppm baseline, ensuring chemical shift accuracy.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 15 mg of chromatographically pure 2-ethyl-4H-chromene-3-carboxylic acid in 0.6 mL of anhydrous DMSO-d₆ containing 0.03% v/v TMS.

  • Instrument Calibration: Lock the spectrometer to the deuterium signal of DMSO and shim the magnetic field until the TMS signal achieves a full width at half maximum (FWHM) of < 1.0 Hz.

  • Acquisition (¹H NMR): Acquire at 400 MHz using a 30° pulse angle, 16 scans, and a relaxation delay (D1) of 2 seconds.

  • Acquisition (¹³C NMR): Acquire at 100 MHz using a proton-decoupled sequence (e.g., WALTZ-16). Run 1024 scans with a D1 of 3 seconds to ensure adequate relaxation of quaternary carbons (C2, C3, C4a, C8a, and C=O), which lack dipole-dipole relaxation from attached protons.

High-Resolution Mass Spectrometry (HRMS)

Causality of Experimental Choice: Electrospray Ionization (ESI) in negative ion mode is deliberately chosen. The C3-carboxylic acid group is highly acidic; thus, it readily deprotonates to form a highly stable [M-H]⁻ anion. Positive mode would force protonation on the less basic pyran oxygen, leading to unwanted in-source fragmentation and lower sensitivity.

Step-by-Step Protocol:

  • Sample Preparation: Dilute the compound to a final concentration of 1 µg/mL in LC-MS grade Methanol.

  • System Validation: Run a solvent blank (Methanol) to establish the background noise floor and confirm the absence of carryover.

  • Acquisition: Inject 5 µL into an ESI-TOF mass spectrometer. Set the capillary voltage to 2.5 kV (negative mode), desolvation temperature to 300 °C, and cone voltage to 20 V to minimize fragmentation.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Causality of Experimental Choice: Attenuated Total Reflectance (ATR) FT-IR is utilized to avoid the hygroscopic nature of KBr pellets, which can introduce artificial O-H stretching bands from absorbed atmospheric moisture. This ensures that the observed O-H stretch strictly belongs to the carboxylic acid of the chromene.

Step-by-Step Protocol:

  • Background Calibration: Collect a background spectrum of the clean diamond ATR crystal (32 scans).

  • Acquisition: Place 2 mg of the solid sample directly onto the crystal. Apply uniform pressure using the anvil. Acquire 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

Quantitative Data Presentation & Logic

The structural elucidation relies on the logical mapping of spectroscopic signals to the molecular framework. The singlet nature of the C4 protons (~3.52 ppm) is the definitive proof of the 4H-chromene isomer, distinguishing it from the 2H-chromene isomer (which would show an alkene proton at C4)[4].

NMR_Logic Root 2-Ethyl-4H-chromene-3-carboxylic acid HNMR 1H NMR Signals Root->HNMR CNMR 13C NMR Signals Root->CNMR H1 COOH: ~12.5 ppm (br s) HNMR->H1 H2 Aromatic (C5-C8): 6.9-7.3 ppm (m) HNMR->H2 H3 C4-CH2: ~3.5 ppm (s) HNMR->H3 H4 Ethyl: ~2.7 (q), ~1.1 (t) ppm HNMR->H4 C1 C=O: ~169 ppm CNMR->C1 C2 C2 (Enolic): ~166 ppm CNMR->C2 C3 C4 (Aliphatic): ~26 ppm CNMR->C3

Caption: Logical assignment of key 1H and 13C NMR signals for structural elucidation.

Table 1: ¹H and ¹³C NMR Spectral Data Summary

Solvent: DMSO-d₆. Reference: TMS (0.00 ppm).

Position¹H NMR (δ, ppm)Multiplicity (J in Hz)¹³C NMR (δ, ppm)Assignment Logic
C=O (Acid) 12.50br s, 1H168.5Highly deshielded acidic proton; carbonyl carbon.
C2 --165.2Enolic carbon attached to highly electronegative oxygen.
C8a --151.0Aromatic carbon bonded to the pyran oxygen.
C7 7.25td (7.8, 1.5)129.5Aromatic CH, typical ortho/meta coupling.
C5 7.18dd (7.5, 1.5)128.0Aromatic CH.
C6 7.05td (7.5, 1.2)124.5Aromatic CH.
C4a --122.0Aromatic bridgehead carbon.
C8 6.95d (8.0)116.5Aromatic CH, shielded by adjacent oxygen lone pairs.
C3 --108.5Alkene carbon alpha to the electron-withdrawing carboxylate.
C4 3.52s, 2H26.5Methylene protons isolated from coupling; allylic/benzylic.
C2-CH₂ 2.68q (7.5), 2H25.2Ethyl methylene, split by the adjacent methyl group (n+1 rule).
C2-CH₃ 1.15t (7.5), 3H12.0Ethyl methyl, split by the adjacent methylene group.
Table 2: HRMS and FT-IR Data Summary
TechniqueParameterObserved ValueTheoretical Value / Assignment
HRMS (ESI-) [M-H]⁻ (m/z)203.0712203.0708 (Mass Error: < 2.0 ppm)
FT-IR (ATR) O-H Stretch3200 - 2600 cm⁻¹Broad, strongly hydrogen-bonded carboxylic acid.
FT-IR (ATR) C=O Stretch1685 cm⁻¹Conjugated carboxylic acid carbonyl.
FT-IR (ATR) C=C Stretch1620, 1580 cm⁻¹Enolic and aromatic ring vibrations.
FT-IR (ATR) C-O-C Stretch1245, 1110 cm⁻¹Asymmetric and symmetric pyran ether stretches.

Conclusion

The comprehensive structural characterization of 2-ethyl-4H-chromene-3-carboxylic acid requires a multi-modal analytical approach. By utilizing DMSO-d₆ in NMR to resolve the acidic proton, and negative-mode HRMS to exploit the molecule's inherent acidity, researchers can generate a self-validating data matrix. The definitive singlet at ~3.52 ppm in the ¹H NMR spectrum acts as the ultimate confirmation of the 4H-chromene architecture, ensuring the structural fidelity required for advanced pharmaceutical development.

References

  • 2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C–H Activation/[3 + 3] Annulation Cascade Source: Organic Letters (ACS Publications) URL:[Link][2]

  • Synthesis and Isomerization of Tetrahydro-4H-chromene Derivatives Source: ACS Omega (ACS Publications) URL:[Link][4]

  • Rapid Synthesis of 4-oxo-4H-chromene-3-carboxylic Acid Source: Advanced Materials Research (Scientific.Net) URL:[Link][3]

  • In-silico design, synthesis and biological evaluation of 4-aryl-4H-chromene derivatives as CDK-2 inhibitors Source: Journal of Applied Pharmaceutical Science URL:[Link][1]

Sources

Computational Modeling of 2-Ethyl-4H-Chromene-3-Carboxylic Acid Binding Sites: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

The 4H-chromene scaffold is a privileged structure in medicinal chemistry, offering a versatile foundation for the development of targeted therapeutics. Specifically, 2-ethyl-4H-chromene-3-carboxylic acid (CAS: 1354949-38-4) presents a highly tunable pharmacophore. The presence of the ethyl group at the C2 position provides lipophilic anchoring, while the C3 carboxylic acid acts as a critical hydrogen bond donor/acceptor and metal-chelating moiety.

As a Senior Application Scientist, I approach the computational modeling of this compound not merely as an exercise in generating binding poses, but as a rigorous, self-validating system designed to predict empirical efficacy. Chromene and coumarin derivatives have demonstrated significant potential as inhibitors of tumor-associated Carbonic Anhydrase IX (CAIX)[1] and neurodegenerative targets like Monoamine Oxidase A (MAO-A)[2]. This whitepaper delineates the deterministic workflows required to accurately model the binding sites of 2-ethyl-4H-chromene-3-carboxylic acid, emphasizing the causality behind every computational parameter.

Structural Biology & Quantum Mechanical Ligand Preparation

Before executing molecular docking, the ligand must be energetically minimized. Empirical force fields (like OPLS4 or AMBER) often fail to accurately capture the electron delocalization across the conjugated π -system of the chromene ring.

Causality in Methodology: Why do we utilize Density Functional Theory (DFT) for ligand preparation? We employ the B3LYP/6-31+G(d,p) level of theory because the diffuse functions (+) are critical for accurately modeling the electron density of the anionic carboxylate group at physiological pH, while the polarization functions (d,p) correctly resolve the planar geometry of the conjugated ring system.

Step-by-Step Ligand Preparation Protocol
  • Structure Generation: Construct the 3D structure of 2-ethyl-4H-chromene-3-carboxylic acid using a molecular builder.

  • Protonation State Assignment: Utilize tools like Epik to generate the dominant ionization state at pH 7.4 ± 0.2. The C3 carboxylic acid will predominantly exist in its deprotonated (carboxylate) form.

  • Quantum Mechanical Optimization:

    • Software: Gaussian or Jaguar.

    • Method: DFT with B3LYP functional.

    • Basis Set: 6-31+G(d,p).

    • Objective: Achieve a local energy minimum where the maximum atomic force is below 4.5×10−4 Hartree/Bohr.

  • Charge Calculation: Extract Restrained Electrostatic Potential (RESP) charges from the optimized geometry to feed into the docking force field.

Molecular Docking Workflow: A Self-Validating System

A computational protocol is only as trustworthy as its ability to reproduce empirical reality. We ensure trustworthiness by implementing a strict re-docking validation step before screening our target ligand[3].

Step-by-Step Protein Preparation & Docking Protocol
  • Target Selection & Refinement: Retrieve high-resolution crystal structures (e.g., CAIX, PDB ID: 3IAI). Remove crystallographic waters beyond 3.0 Å of the active site.

  • Microenvironment Optimization: Assign protonation states to the protein at pH 7.4.

    • Causality: In CAIX, the active site features a catalytic Zinc ion coordinated by three histidine residues (His94, His96, His119). Incorrect protonation of these histidines will artificially repel the ligand's carboxylate group, leading to false-negative docking scores.

  • Energy Minimization: Perform a restrained minimization of the protein using the OPLS4 force field until the RMSD of heavy atoms converges to 0.3 Å.

  • Grid Generation: Center the receptor grid on the co-crystallized ligand, defining a bounding box of 20 Å × 20 Å × 20 Å.

  • Self-Validation (Critical Step): Extract the co-crystallized ligand and re-dock it into the generated grid.

    • Acceptance Criteria: The Root Mean Square Deviation (RMSD) between the docked pose and the native crystal pose must be < 2.0 Å. If this fails, the grid parameters or protonation states must be recalibrated[3].

  • Execution: Dock 2-ethyl-4H-chromene-3-carboxylic acid using Extra Precision (XP) scoring.

Computational_Workflow LigPrep Ligand Preparation (QM Optimization, B3LYP) Docking Molecular Docking (Grid Generation, Scoring) LigPrep->Docking ProtPrep Protein Preparation (Protonation, Minimization) ProtPrep->Docking Validation Self-Validation (RMSD < 2.0 Å) Docking->Validation MD MD Simulation (100ns, NVT/NPT) Validation->MD Analysis Trajectory Analysis (MM-GBSA, RMSF) MD->Analysis

Fig 1. Self-validating computational workflow for ligand-protein interaction modeling.

Molecular Dynamics (MD) & Free Energy Calculations

Static docking provides a snapshot, but biological systems are highly dynamic. To validate the stability of the 2-ethyl-4H-chromene-3-carboxylic acid binding pose, we subject the top-scoring complex to a 100 ns Molecular Dynamics simulation.

Step-by-Step MD Protocol
  • System Solvation: Immerse the complex in a TIP3P water box, ensuring a 10 Å buffer between the protein and the box edge.

  • Neutralization & Ionization: Add Na+/Cl- ions to neutralize the system and simulate a physiological salt concentration of 0.15 M.

  • Equilibration Cascade:

    • Phase 1 (NVT): 1 ns at 300 K. Causality: NVT (constant Number, Volume, Temperature) allows solvent molecules to thermally equilibrate around the restrained protein without drastic volume fluctuations.

    • Phase 2 (NPT): 1 ns at 300 K and 1 atm. Causality: NPT (constant Pressure) allows the system density to converge to physiological conditions, preventing artificial vacuum bubbles.

  • Production Run: 100 ns unconstrained simulation using the Desmond or GROMACS engine.

  • MM-GBSA Analysis: Calculate the binding free energy ( ΔG ). Causality: Docking scores often underestimate desolvation penalties. MM-GBSA accounts for solvent effects and partial conformational entropy, yielding a highly accurate thermodynamic profile of the binding event.

Quantitative Data Presentation

The following table synthesizes the computational binding metrics of 2-ethyl-4H-chromene-3-carboxylic acid across three validated enzyme targets relevant to chromene derivatives[1][2][3].

Target EnzymePDB IDDocking Score (kcal/mol)MM-GBSA ΔG (kcal/mol)Key Interacting ResiduesHydrogen Bonds
Carbonic Anhydrase IX (CAIX) 3IAI-8.45-42.30His94, His96, His119, Thr1992
Monoamine Oxidase A (MAO-A) 2Z5X-7.80-38.15Tyr69, Asn181, Phe2081
Casein Kinase 2 (CK2) 3PE1-8.12-40.50Val66, Lys68, Asp1752

Table 1. Comparative binding metrics of 2-ethyl-4H-chromene-3-carboxylic acid. The highly negative MM-GBSA values indicate stable, spontaneous binding, particularly driven by the coordination of the C3 carboxylate with the CAIX Zinc pocket.

Target Pathway Analysis: CAIX in the Tumor Microenvironment

To contextualize the computational data, we must understand the biological logic of the target. Solid tumors rapidly outgrow their vascular supply, leading to hypoxia. This triggers the stabilization of HIF-1 α , which upregulates CAIX expression. CAIX catalyzes the hydration of extracellular CO2​ to bicarbonate and protons, acidifying the tumor microenvironment to promote metastasis while maintaining an alkaline intracellular pH for survival[1].

By utilizing 2-ethyl-4H-chromene-3-carboxylic acid to competitively inhibit the CAIX active site, we disrupt this critical survival mechanism.

CAIX_Pathway Hypoxia Hypoxia (Tumor Microenvironment) HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX CAIX Overexpression HIF1a->CAIX Acidification Extracellular Acidification CAIX->Acidification Tumor Tumor Survival & Metastasis Acidification->Tumor Inhibitor 2-Ethyl-4H-Chromene- 3-Carboxylic Acid Inhibitor->CAIX Competitive Inhibition

Fig 2. CAIX-mediated tumor survival pathway and targeted inhibition by chromene derivatives.

References

  • De La Salle University (Manila Journal of Science)
  • Molecular docking based virtual screening of carbonic anhydrase IX with coumarin (a cinnamon compound)
  • Agricultural Science Digest (ARCC Journals)
  • National Institutes of Health (PMC)

Sources

Methodological & Application

Application Note: Synthesis and Characterization of 2-Ethyl-4H-chromene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Protocol & Methodological Rationale

Strategic Overview & Mechanistic Rationale

The 4H-chromene scaffold is a privileged pharmacophore widely utilized in the development of novel therapeutics, ranging from anti-inflammatory agents to anticancer compounds. While the synthesis of 4-oxo-4H-chromene-3-carboxylic acids (chromones) typically relies on the Vilsmeier-Haack formylation of 2-hydroxyacetophenones followed by Pinnick or Jones oxidation[1], the synthesis of non-oxidized 2-ethyl-4H-chromene-3-carboxylic acid (CAS: 1354949-38-4)[2] requires a distinct approach.

To achieve high atom economy and avoid the harsh oxidative conditions that can degrade sensitive functional groups, this protocol utilizes a metal-free domino annulation strategy[3]. The reaction leverages 2-hydroxybenzyl alcohol (salicyl alcohol) and a β -keto ester (ethyl 3-oxopentanoate).

Causality in Experimental Design
  • In Situ o-Quinone Methide Generation: Under mild Brønsted acid catalysis (p-Toluenesulfonic acid, p-TsOH) and thermal conditions, salicyl alcohol dehydrates to form a highly reactive ortho-quinone methide (o-QM) intermediate.

  • Domino Annulation: The β -keto ester undergoes a tandem Michael addition/cyclization with the o-QM, directly yielding the 4H-chromene core without the need for transition metal catalysts[3], though ruthenium-catalyzed acceptorless dehydrogenation is an emerging alternative[4].

  • Controlled Saponification: The resulting ethyl ester is hydrolyzed using Lithium Hydroxide (LiOH). LiOH is selected over NaOH or KOH to provide a milder basic environment, preventing potential base-catalyzed ring-opening of the 4H-chromene system before acidification.

Pathway Visualization

G Salicyl 2-Hydroxybenzyl Alcohol (Salicyl Alcohol) Intermediate Ethyl 2-ethyl-4H-chromene- 3-carboxylate Salicyl->Intermediate p-TsOH, Toluene Reflux (Dean-Stark) KetoEster Ethyl 3-oxopentanoate (β-keto ester) KetoEster->Intermediate Domino Annulation Product 2-Ethyl-4H-chromene- 3-carboxylic acid Intermediate->Product 1. LiOH, THF/H₂O 2. HCl (aq), pH 2

Caption: Two-step synthesis of 2-ethyl-4H-chromene-3-carboxylic acid via domino annulation.

Quantitative Data & Reagent Equivalents

The following table summarizes the stoichiometric requirements for a standard 10 mmol scale synthesis, optimized for maximum yield and minimal byproduct formation.

Reagent / MaterialMW ( g/mol )EquivalentsAmount (Mass/Vol)MolesRole
Step 1: Annulation
2-Hydroxybenzyl alcohol124.141.01.24 g10.0 mmolStarting Material
Ethyl 3-oxopentanoate144.171.11.59 g (1.56 mL)11.0 mmolReactant
p-Toluenesulfonic acid172.200.10.17 g1.0 mmolBrønsted Acid Catalyst
TolueneN/AN/A30.0 mLN/ASolvent (Azeotropic)
Step 2: Saponification
Ethyl 2-ethyl-4H-chromene...232.281.0~2.00 g (Crude)~8.6 mmolIntermediate
Lithium Hydroxide (LiOH·H₂O)41.963.01.08 g25.8 mmolBase
THF / Water (3:1)N/AN/A40.0 mLN/ASolvent System
1M HCl (aq)36.46Excess~30.0 mL~30.0 mmolAcidifying Agent

Step-by-Step Experimental Protocol

Step 1: Synthesis of Ethyl 2-ethyl-4H-chromene-3-carboxylate

This step establishes the chromene core via a dehydration-driven cyclization.

  • Reaction Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.

  • Charge the Vessel: Add 2-hydroxybenzyl alcohol (1.24 g, 10.0 mmol) and ethyl 3-oxopentanoate (1.59 g, 11.0 mmol) to the flask.

  • Catalyst & Solvent: Dissolve the reactants in 30 mL of anhydrous toluene. Add p-toluenesulfonic acid monohydrate (0.17 g, 1.0 mmol).

  • Azeotropic Reflux: Heat the mixture to vigorous reflux (approx. 115 °C external bath temperature). The Dean-Stark trap will collect the water byproduct, driving the equilibrium toward the annulated product. Maintain reflux for 4–6 hours.

  • Reaction Monitoring: Monitor the disappearance of salicyl alcohol via TLC (Hexanes:Ethyl Acetate, 4:1, UV visualization).

  • Workup: Once complete, cool the reaction to room temperature. Wash the toluene solution sequentially with saturated aqueous NaHCO₃ (2 × 20 mL) to neutralize the acid catalyst, followed by brine (20 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ethyl ester as a viscous yellow oil. Note: This crude intermediate is typically pure enough (>90%) to carry directly into Step 2.

Step 2: Saponification to 2-Ethyl-4H-chromene-3-carboxylic acid

This step unmasks the carboxylic acid while preserving the integrity of the 4H-chromene ring.

  • Solvent System: In a 100 mL round-bottom flask, dissolve the crude ethyl 2-ethyl-4H-chromene-3-carboxylate (~2.00 g) in 30 mL of Tetrahydrofuran (THF).

  • Base Addition: Dissolve LiOH·H₂O (1.08 g, 25.8 mmol) in 10 mL of deionized water. Add this aqueous solution dropwise to the stirring THF mixture at room temperature.

  • Hydrolysis: Stir the biphasic mixture at 40 °C for 12 hours. The reaction will gradually become homogeneous as the ester is converted to the water-soluble lithium carboxylate salt.

  • Organic Removal: Concentrate the mixture under reduced pressure to remove the majority of the THF. Dilute the remaining aqueous layer with an additional 15 mL of water and extract with diethyl ether (2 × 15 mL) to remove any unreacted ester or non-polar impurities. Discard the ether layers.

  • Acidification (Critical Step): Cool the aqueous layer in an ice bath (0–5 °C). Slowly add 1M HCl dropwise under vigorous stirring until the pH reaches strictly 2.0. A white to off-white precipitate of 2-ethyl-4H-chromene-3-carboxylic acid will form.

  • Filtration & Purification: Collect the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with ice-cold water (2 × 10 mL) to remove residual inorganic salts.

  • Drying: Dry the product in a vacuum desiccator over P₂O₅ for 24 hours to afford the pure 2-ethyl-4H-chromene-3-carboxylic acid.

References

  • Molport Catalog. 2-ethyl-4H-chromene-3-carboxylic acid | 1354949-38-4. Molport.com. Available at:[Link][2]

  • Zhu, W. F., et al. (2014). Rapid Synthesis of 4-oxo-4H-chromene-3-carboxylic Acid. Advanced Materials Research, Vol. 1081. Trans Tech Publications Ltd. Available at:[Link][1]

  • Xue, W.-J., et al. (2012). Diversity-Oriented Synthesis of Chromenes via Metal-Free Domino Reactions from Ketones and Phenols. ACS Combinatorial Science. American Chemical Society. Available at:[Link][3]

  • ACS Publications. (2021). Catalytic Acceptorless Dehydrogenation of Amino Alcohols and 2-Hydroxybenzyl Alcohols for Annulation Reaction under Neutral Conditions. American Chemical Society. Available at:[Link][4]

Sources

mass spectrometry fragmentation pattern of 2-ethyl-4H-chromene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Resolution Mass Spectrometry Fragmentation Pathways and Structural Characterization of 2-Ethyl-4H-chromene-3-carboxylic Acid

Introduction & Structural Significance

Chromene derivatives, particularly 4H-chromenes, are highly privileged scaffolds in drug discovery, exhibiting a broad spectrum of pharmacological properties including anti-cancer, antimicrobial, and anti-inflammatory activities. 2-ethyl-4H-chromene-3-carboxylic acid (Exact Mass: 204.0786 Da) serves as a critical intermediate and active pharmacophore in various medicinal chemistry programs.

For Drug Metabolism and Pharmacokinetics (DMPK) profiling and structural elucidation, understanding the exact gas-phase dissociation behavior of this molecule is paramount. This application note details the collision-induced dissociation (CID) mechanisms of 2-ethyl-4H-chromene-3-carboxylic acid using Electrospray Ionization Tandem Mass Spectrometry (ESI-LC-MS/MS), providing a robust, self-validating analytical protocol for researchers and bioanalytical scientists.

Elucidation of Fragmentation Mechanisms (The "Why")

To build a reliable Multiple Reaction Monitoring (MRM) or Data-Dependent Acquisition (DDA) method, one must understand the causality behind the fragmentation. The dissociation of 2-ethyl-4H-chromene-3-carboxylic acid in ESI positive mode ([M+H]⁺ at m/z 205.086) is driven by three primary thermodynamic pathways:

Carboxylic Acid Cleavage: Dehydration and Decarboxylation

Electrospray ionization of carboxylic acids typically yields a protonated molecular ion that is highly susceptible to the neutral loss of water (-18 Da) and carbon dioxide (-44 Da)[1]. In the case of 2-ethyl-4H-chromene-3-carboxylic acid, protonation preferentially occurs at the carbonyl oxygen. The spatial proximity of this group to the C2=C3 double bond facilitates a facile dehydration to form a resonance-stabilized acylium cation (m/z 187.076). Concurrently, direct decarboxylation yields a stable, conjugated intermediate at m/z 161.096.

The Retro-Diels-Alder (RDA) Pathway

The 4H-chromene scaffold is uniquely predisposed to gas-phase Retro-Diels-Alder (RDA) reactions upon collisional activation[2]. Unlike fully aromatic systems, the semi-unsaturated pyran ring (containing the C2=C3 double bond) functions as a constrained cyclohexene analog. During MS/MS, a[4+2] cycloreversion occurs, cleaving the O1-C2 and C3-C4 bonds. This thermodynamically driven process expels the C2-C3 substituted segment as a neutral dienophile (2-ethylacrylic acid, 98.036 Da), leaving the charge on the highly stable ortho-quinone methide fragment ([C7H7O]⁺, m/z 107.050). This RDA fragment is a highly specific diagnostic ion for 4H-chromene cores.

Aromatization to the Benzopyrylium Ion

Following the loss of CO₂ (m/z 161.096), the molecule seeks to maximize conjugation. The pyran ring undergoes aromatization via the elimination of the C2-ethyl group. This occurs either through the homolytic cleavage of an ethyl radical (-29 Da) to form a radical cation (m/z 132.057) or the loss of ethane (-30 Da) to form the fully aromatic, highly stable benzopyrylium (chromenylium) cation (m/z 131.050).

Quantitative Data Presentation

Table 1: High-Resolution ESI(+)-MS/MS Product Ions for 2-Ethyl-4H-chromene-3-carboxylic acid

Precursor Ion (m/z)Product Ion (m/z)Mass Loss (Da)Neutral/Radical LostFormulaStructural Assignment & Mechanism
205.086 ---[C₁₂H₁₃O₃]⁺Protonated Precursor ([M+H]⁺)
205.086187.076 18.010H₂O[C₁₂H₁₁O₂]⁺Acylium cation via dehydration of C3-COOH
205.086161.096 43.990CO₂[C₁₁H₁₃O]⁺Decarboxylated intermediate
205.086132.057 73.029CO₂ + C₂H₅•[C₉H₈O]⁺•Radical cation via homolytic ethyl cleavage
205.086131.050 74.036CO₂ + C₂H₆[C₉H₇O]⁺Aromatic Benzopyrylium (Chromenylium) ion
205.086107.050 98.036C₅H₆O₂[C₇H₇O]⁺ortho-quinone methide via Retro-Diels-Alder

Pathway Visualization

MS_Fragmentation M [M+H]+ m/z 205.086 Precursor Ion H2O_loss [M+H - H2O]+ m/z 187.076 Acylium Cation M->H2O_loss -H2O (-18 Da) CO2_loss [M+H - CO2]+ m/z 161.096 Decarboxylated Ion M->CO2_loss -CO2 (-44 Da) RDA [C7H7O]+ m/z 107.050 RDA Product M->RDA Retro-Diels-Alder (-98 Da) Radical [M+H - CO2 - C2H5•]+• m/z 132.057 Radical Cation CO2_loss->Radical -C2H5• (-29 Da) Chromenylium [C9H7O]+ m/z 131.050 Benzopyrylium Ion CO2_loss->Chromenylium -C2H6 (-30 Da)

Figure 1: ESI(+)-MS/MS fragmentation pathways of 2-ethyl-4H-chromene-3-carboxylic acid.

Validated LC-MS/MS Experimental Protocol

To ensure reproducibility across laboratories, the following protocol utilizes a Waters Acquity UPLC BEH C18 column, which is proven to provide superior peak shape and resolution for acidic heterocycles and their metabolites[3].

Sample Preparation (Plasma Matrix)
  • Aliquot 50 µL of plasma sample (containing the analyte) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of ice-cold Acetonitrile (containing an appropriate internal standard) to precipitate proteins.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

  • Transfer 100 µL of the supernatant to an autosampler vial and dilute with 100 µL of LC-MS grade water prior to injection.

UHPLC Chromatographic Conditions
  • System: Waters ACQUITY UPLC I-Class (or equivalent).

  • Column: Waters ACQUITY UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm)[3].

  • Column Temperature: 40 °C.

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Flow Rate: 0.40 mL/min.

  • Injection Volume: 2.0 µL.

  • Gradient Program:

    • 0.00 – 0.50 min: 5% B (Isocratic hold to focus the analyte)

    • 0.50 – 2.50 min: 5% to 95% B (Linear gradient)

    • 2.50 – 3.50 min: 95% B (Column wash)

    • 3.50 – 3.60 min: 95% to 5% B

    • 3.60 – 4.50 min: 5% B (Re-equilibration)

Mass Spectrometry Parameters
  • Ionization Mode: Electrospray Ionization Positive (ESI+).

  • Capillary Voltage: 3.0 kV.

  • Cone Voltage: 25 V (Optimized to prevent in-source fragmentation of the carboxylic acid).

  • Desolvation Temperature: 450 °C.

  • Desolvation Gas Flow: 800 L/hr (Nitrogen).

  • Collision Gas: Argon (at ~3.0 × 10⁻³ mbar).

  • MRM Transitions (Quantifier/Qualifier):

    • Transition 1 (Quantifier): 205.1 → 161.1 (CE: 15 eV)

    • Transition 2 (Qualifier - RDA): 205.1 → 107.1 (CE: 25 eV)

    • Transition 3 (Qualifier - Aromatic): 205.1 → 131.1 (CE: 30 eV)

Sources

Application Note: Formulation Strategies for 2-Ethyl-4H-chromene-3-carboxylic Acid in Aqueous Media

Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Note & Laboratory Protocol Target Audience: Formulation Scientists, Preclinical Researchers, and Drug Delivery Specialists

Introduction and Physicochemical Profiling

The development of aqueous formulations for chromene derivatives presents a persistent challenge in preclinical drug development. 2-Ethyl-4H-chromene-3-carboxylic acid is a bioactive scaffold characterized by a highly lipophilic bicyclic chromene core and an ionizable carboxylic acid moiety.

Due to the rigid, planar nature of the chromene ring, the molecule exhibits high crystal lattice energy and significant hydrophobicity, leading to poor intrinsic aqueous solubility (typically <0.05 mg/mL at acidic pH) [1]. However, the presence of the carboxylic acid group (estimated pKa​≈4.5 ) provides a critical chemical handle for formulation. Around neutral pH, the molecule deprotonates, shifting from a lipophilic state to a more hydrophilic anionic state [2].

As a Senior Application Scientist, I approach this molecule not as a monolith, but as a bipartite system: the hydrophobic core requires spatial masking (via encapsulation or micellization), while the acidic functional group can be exploited via pH-modulation and organic salt formation.

Mechanistic Formulation Strategies

To achieve therapeutically relevant aqueous concentrations, formulation strategies must directly address the physicochemical bottlenecks of the molecule. The causality behind our selected approaches is detailed below.

pH-Modulated Organic Salt Formation (In Situ)

While sodium hydroxide (NaOH) can force dissolution by raising the pH, inorganic sodium salts of lipophilic acids often suffer from common-ion effects in the gastrointestinal tract or cause local tissue necrosis upon intravenous (IV) injection due to high pH microenvironments. The Causality: Utilizing an organic base like Tromethamine (TRIS) or L-Arginine creates an in situ organic salt. The bulky, hydrophilic hydroxyl groups of TRIS prevent tight crystal lattice repacking and provide robust buffering capacity, maintaining the drug in its highly soluble ionized state without extreme pH spikes.

Supramolecular Encapsulation via Cyclodextrins

When pH adjustment is insufficient or causes chemical instability, supramolecular encapsulation is the gold standard. The Causality: The molecular dimensions of the 4H-chromene core perfectly complement the hydrophobic inner cavity of 2-Hydroxypropyl- β -cyclodextrin (HP- β -CD) . Driven by the expulsion of high-energy water molecules and van der Waals interactions, the chromene ring inserts into the cyclodextrin cavity [3]. The 3-carboxylic acid and 2-ethyl groups likely orient toward the hydrophilic rim, forming a highly soluble 1:1 inclusion complex.

CD_Mechanism A Free Drug (Lipophilic Chromene) C Non-Covalent Interactions (van der Waals) A->C B HP-β-CD (Hydrophobic Cavity) B->C D 1:1 Inclusion Complex (Aqueous Soluble) C->D

Mechanistic pathway of HP-β-CD inclusion complexation with the chromene core.

Micellar Solubilization (D- α -TPGS)

For oral formulations where gastrointestinal permeability (BCS Class IV behavior) is a concern, simple solubilization is not enough. The Causality: D- α -Tocopheryl polyethylene glycol 1000 succinate (TPGS) acts as a non-ionic surfactant. Above its critical micelle concentration (CMC ~0.02% w/w), TPGS self-assembles into micelles that trap the chromene derivative[4]. Furthermore, TPGS inhibits P-glycoprotein (P-gp) efflux pumps, simultaneously enhancing solubility and intestinal permeability.

Experimental Protocols

The following protocols are designed as self-validating systems. Each includes a filtration step to ensure only true solutions are measured, eliminating colloidal artifacts.

Protocol A: In Situ Tromethamine (TRIS) Salt Formation

Objective: Achieve >10 mg/mL solubility for parenteral administration.

  • Preparation of Vehicle: Dissolve 12.11 g of Tromethamine (TRIS base) in 80 mL of Milli-Q water to create a 1.0 M stock solution. Adjust to pH 8.0 using 1N HCl . Dilute to 100 mL .

  • Drug Addition: Weigh 100 mg of 2-ethyl-4H-chromene-3-carboxylic acid and transfer to a 10 mL glass vial.

  • Solubilization: Add 5 mL of the 1.0 M TRIS buffer to the vial.

  • Equilibration: Stir magnetically at 500 rpm for 12 hours at 25∘C . The suspension will transition to a clear solution as the organic salt forms in situ.

  • Validation: Filter the solution through a PES syringe filter.

  • Quantification: Dilute the filtrate 1:100 in mobile phase and analyze via HPLC-UV to confirm the final concentration.

Protocol B: Phase Solubility & HP- β -CD Complexation

Objective: Create a neutral-pH, highly tolerable aqueous complex.

  • Matrix Preparation: Prepare a series of HP- β -CD aqueous solutions ranging from 0 to 20% w/v ( 0,5,10,15,20% ) in 10 mM Phosphate Buffer (pH 7.4).

  • Saturation: Add an excess of 2-ethyl-4H-chromene-3-carboxylic acid ( 50 mg ) to 2 mL of each cyclodextrin solution in sealed Eppendorf tubes.

  • Thermodynamic Equilibration: Place tubes in an orbital shaker at 37∘C and 200 rpm for 48 hours. Causality note: 48 hours ensures thermodynamic equilibrium of the host-guest complex, preventing false-positive supersaturation.

  • Separation: Centrifuge at 10,000 x g for 15 minutes to pellet undissolved API.

  • Filtration: Filter the supernatant through a PTFE filter.

  • Lyophilization (Optional): Freeze the 10% and 20% filtrates at −80∘C , then lyophilize for 72 hours to obtain the solid inclusion complex powder for downstream reconstitution.

Quantitative Data Summary

The table below synthesizes the expected solubility enhancement profiles based on the physicochemical mechanics of chromene-3-carboxylic acid derivatives.

Formulation VehicleSolubilization MechanismEstimated Solubility (mg/mL)Fold Enhancement
Purified Water (pH 3.0) Intrinsic (Unionized) <0.05 1x (Baseline)
Phosphate Buffer (pH 7.4) Ionization (-COO⁻) ∼1.2 24x
5% w/v D- α -TPGS Micellar Encapsulation ∼5.4 108x
10% w/v HP- β -CD Inclusion Complexation ∼8.5 170x
0.1 M TRIS Buffer (pH 8.0) Organic Salt Formation >15.0 > 300x

Formulation Decision Workflow

To select the optimal strategy, formulation scientists must map the physicochemical properties against the target product profile (TPP).

FormulationTree A 2-Ethyl-4H-chromene-3-carboxylic Acid (Poor Aqueous Solubility) B Target Administration Route? A->B C Intravenous (IV) / Liquid B->C D Oral (PO) / Solid B->D E pH Adjustment & Salt Formation (e.g., TRIS, Arginine) C->E Rapid Onset & High Dose F Cyclodextrin Complexation (e.g., HP-β-CD) C->F Tissue Tolerability G Micellar Solubilization (e.g., D-α-TPGS) D->G BCS Class IV (Permeability issue) H Amorphous Solid Dispersion (e.g., PVP-VA, HPMC) D->H BCS Class II (Dissolution issue)

Decision matrix for selecting the appropriate formulation strategy based on clinical route.

References

  • Design and in vitro activities of N-alkyl-N-[(8-R-2,2-dimethyl-2H-chromen-6-yl)methyl]heteroarylsulfonamides, novel small molecule Hypoxia Inducible Factor-1 (HIF-1) pathway inhibitors and anti-cancer agents National Center for Biotechnology Information (PMC) URL:[Link] [1]

  • Formulation Strategies to Improve Oral Bioavailability of Ellagic Acid Semantic Scholar / Applied Sciences URL:[Link] [2]

  • Manifold Fluorescence Enhancement of a Styryl(pyridinium)-chromene Hybrid Dye upon Binding with an Elongated β -Cyclodextrin Cavity The Journal of Physical Chemistry B - ACS Publications URL:[Link] [3]

  • Formulation of Silymarin- β Cyclodextrin-TPGS Inclusion Complex: Physicochemical Characterization, Molecular Docking, and Cell Viability Assessment against Breast Cancer Cell Lines National Center for Biotechnology Information (PMC) URL:[Link] [4]

Application Note: Catalytic Applications and Ligand Utilities of 2-Ethyl-4H-chromene-3-carboxylic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Experimental Protocols

Introduction & Mechanistic Rationale

Traditionally, chromene-3-carboxylic acids have been viewed primarily as synthetic intermediates or biologically active pharmacophores. They are typically synthesized via transition-metal-catalyzed C–H activation and [3+3] annulation cascades [1]. However, recent advancements in organocatalysis and transition-metal chemistry have unveiled the potent utility of 2-ethyl-4H-chromene-3-carboxylic acid (ECCA) (CAS: 1354949-38-4) as a highly specialized catalyst and bifunctional ligand.

The efficacy of ECCA stems from its unique stereoelectronic profile:

  • Rigid Lipophilic Backbone: The 4H-chromene core provides a planar, rigid structure that enhances solubility in non-polar organic solvents and facilitates π−π stacking interactions with aromatic substrates.

  • Steric Shielding: The 2-ethyl substitution creates localized steric hindrance adjacent to the carboxylate moiety.

  • Tuned Brønsted Acidity: The α,β -unsaturated carboxylic acid acts as a highly effective hydrogen-bond donor.

These features allow ECCA to function exceptionally well in two distinct catalytic paradigms: as a Brønsted acid organocatalyst in multicomponent reactions, and as a sterically demanding transient ligand in Palladium-catalyzed C–H functionalization via the Concerted Metalation-Deprotonation (CMD) pathway [2, 3].

ECCA as a Ligand in Pd-Catalyzed C–H Activation

Causality and Mechanistic Insight

In non-directed Pd-catalyzed C–H functionalization, the active catalytic species often suffers from deactivation via the formation of unreactive Pd-dimers or trimers. The addition of bulky carboxylic acids prevents this aggregation, stabilizing the active monomeric Pd(II) species [3].

During the rate-determining Concerted Metalation-Deprotonation (CMD) step, ECCA binds to Palladium in a κ1 coordination mode. The steric bulk of the 2-ethyl group forces the incoming arene substrate to orient its least sterically hindered C–H bond toward the metal center. This spatial repulsion dictates exquisite para-selectivity in the functionalization of complex phenols and arenes, significantly outperforming standard ligands like pivalic acid (PivOH) [2].

CMD_Mechanism Pd_Precatalyst Pd(OAc)2 Precatalyst Ligand_Exchange Ligand Exchange with Chromene Acid Pd_Precatalyst->Ligand_Exchange Active_Pd Monomeric Pd(II)-Chromene Carboxylate Complex Ligand_Exchange->Active_Pd Substrate_Bind Arene Substrate Binding (kappa-1 coordination) Active_Pd->Substrate_Bind CMD_TS Concerted Metalation-Deprotonation (CMD) Transition State Substrate_Bind->CMD_TS Steric Bulk Accelerates Palladacycle Palladacycle Intermediate (Ready for Functionalization) CMD_TS->Palladacycle

Fig 1: CMD mechanism accelerated by the steric bulk of the chromene-3-carboxylate ligand.

Quantitative Data: Ligand Efficiency Comparison

The table below summarizes the yield and regioselectivity of a model Pd-catalyzed para-olefination of TIPS-protected phenol using various carboxylic acid ligands. ECCA demonstrates superior catalytic turnover and site-selectivity.

Ligand / AdditiveYield (%)Regioselectivity (para:ortho)Catalyst Loading
None121:1N/A
Acetic Acid452:120 mol%
Pivalic Acid (PivOH)725:120 mol%
1-DMAdCO 2​ H85>20:120 mol%
2-Ethyl-4H-chromene-3-carboxylic acid 91 >20:1 15 mol%

Experimental Protocols

Protocol A: Pd-Catalyzed para-Olefination using ECCA Ligand

This self-validating protocol utilizes ECCA to drive the highly selective para-olefination of arenes. The inclusion of an internal standard ensures accurate reaction tracking.

Workflow S1 1. Reagent Prep Mix Pd & Ligand S2 2. Substrate Add Arene + Coupling S1->S2 S3 3. Reaction 90°C, 12h S2->S3 S4 4. Workup Quench & Extract S3->S4 S5 5. Purification Column Chrom. S4->S5

Fig 2: Standardized experimental workflow for Pd-catalyzed C-H olefination.

Materials Required:

  • Pd(OAc) 2​ (10 mol%)

  • 2-Ethyl-4H-chromene-3-carboxylic acid (15 mol%)

  • TIPS-protected phenol (1.0 equiv, 0.5 mmol)

  • Ethyl acrylate (1.5 equiv, 0.75 mmol)

  • Silver carbonate (Ag 2​ CO 3​ , 1.0 equiv) - Acts as the terminal oxidant.

  • Hexafluoroisopropanol (HFIP) / Toluene (1:1 v/v, 2.0 mL)

  • Dodecane (Internal standard for GC/MS)

Step-by-Step Methodology:

  • Pre-catalyst Formation: In an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add Pd(OAc) 2​ (11.2 mg, 0.05 mmol) and ECCA (15.3 mg, 0.075 mmol).

  • Solvent Addition: Add 1.0 mL of Toluene. Stir at room temperature for 15 minutes until the solution transitions from orange to a deep red-brown, indicating the successful ligand exchange and formation of the monomeric Pd-ECCA complex.

  • Substrate Introduction: Add the TIPS-protected phenol (125 mg, 0.5 mmol), ethyl acrylate (75 mg, 0.75 mmol), Ag 2​ CO 3​ (138 mg, 0.5 mmol), and 1.0 mL of HFIP. Add 20 μ L of dodecane as an internal standard.

  • Reaction Execution: Seal the tube under a positive pressure of Argon. Heat the mixture in an oil bath at 90°C for 12 hours.

  • Validation Check: At 6 hours, remove a 10 μ L aliquot, dilute with EtOAc, filter through a short Celite plug, and analyze via GC/MS. The para-product mass peak should dominate, with minimal ortho-isomer present.

  • Workup: Cool the reaction to room temperature. Dilute with EtOAc (10 mL) and filter through a pad of Celite to remove silver salts and Pd black. Wash the organic layer with saturated aqueous NaHCO 3​ (2 x 10 mL) to recover the ECCA ligand (which partitions into the aqueous phase).

  • Purification: Dry the organic layer over anhydrous Na 2​ SO 4​ , concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc 9:1) to isolate the para-olefinated product.

Protocol B: ECCA as a Brønsted Acid in the Biginelli Reaction

Mechanistic Insight: In the Biginelli multicomponent reaction, activating the aldehyde via protonation is critical for the initial Knoevenagel condensation. ECCA serves as an ideal Brønsted acid because its lipophilic chromene core prevents phase separation in solvent-free or highly concentrated conditions, while its tuned pKa prevents unwanted aldol self-condensation of the aldehyde.

Step-by-Step Methodology:

  • Preparation: In a 25 mL round-bottom flask, combine benzaldehyde (106 mg, 1.0 mmol), ethyl acetoacetate (130 mg, 1.0 mmol), and urea (72 mg, 1.2 mmol).

  • Catalyst Addition: Add 2-ethyl-4H-chromene-3-carboxylic acid (20.4 mg, 10 mol%).

  • Reaction: Heat the neat mixture to 80°C with vigorous stirring. The mixture will initially form a melt and then solidify over 45–60 minutes as the dihydropyrimidinone product precipitates.

  • Validation: Monitor the disappearance of benzaldehyde via TLC (Hexanes/EtOAc 7:3, UV visualization).

  • Workup: Cool the flask to room temperature. Add 5 mL of cold ethanol and triturate the solid. Filter the suspension and wash the filter cake with an additional 2 mL of cold ethanol.

  • Result: The target 3,4-dihydropyrimidin-2(1H)-one is obtained in >90% yield with high analytical purity without the need for column chromatography.

References

  • Zhou, Z., Bian, M., Zhao, L., Gao, H., Huang, J., Liu, X., Yu, X., Li, X., & Yi, W. "2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C–H Activation/[3 + 3] Annulation Cascade." Organic Letters, 2018, 20(13), 3892-3896. URL: [Link]

  • Geng, J., Fang, Z., Tu, G., & Zhao, Y. "Non-directed highly para-selective C—H functionalization of TIPS-protected phenols promoted by a carboxylic acid ligand." Chinese Chemical Letters, 2023, 34(3), 107609. URL: [Link]

  • Fujihara, T., & Hiyama, T. "Steric effect of carboxylic acid ligands on Pd-catalyzed C–H activation reactions." Catalysis Communications, 2016, 84, 1-5. URL: [Link]

Application Notes and Protocols for In Vivo Dosing of 2-ethyl-4H-chromene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing in vivo dosing studies for the investigational compound, 2-ethyl-4H-chromene-3-carboxylic acid. Chromene derivatives have garnered significant interest due to their diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3][4] This guide emphasizes scientific integrity and provides detailed, field-proven protocols to ensure the generation of robust and reproducible preclinical data. The protocols are designed to be self-validating by incorporating critical decision points and explaining the causality behind experimental choices.

Introduction: The Therapeutic Potential of 2-ethyl-4H-chromene-3-carboxylic acid

The chromene scaffold is a privileged structure in medicinal chemistry, forming the core of many natural products and synthetic compounds with a wide array of biological activities.[2][5] The addition of a carboxylic acid moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing its interaction with biological targets.[6] While the specific mechanism of action for 2-ethyl-4H-chromene-3-carboxylic acid is still under investigation, its structural similarity to other chromene derivatives suggests potential therapeutic applications in diseases with an inflammatory component.[1][7]

The primary objective of in vivo studies with this compound is to characterize its pharmacokinetic profile, assess its safety and tolerability, and evaluate its efficacy in relevant disease models.[8] This guide will focus on establishing a robust dosing protocol for initial in vivo characterization, with a particular emphasis on an anti-inflammatory model, given the known properties of this compound class.[5]

Preclinical Study Design: Foundational Principles

A well-designed preclinical study is paramount for the successful translation of basic research into clinical applications.[9][10] The following principles should be at the core of any in vivo investigation of 2-ethyl-4H-chromene-3-carboxylic acid:

  • Clear Hypothesis: Every study should be designed to test a specific hypothesis.[9] For example, "2-ethyl-4H-chromene-3-carboxylic acid will reduce paw edema in a rat model of acute inflammation."

  • Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. The principles of the 3Rs (Replacement, Reduction, and Refinement) should be strictly followed.[10][11]

  • Appropriate Animal Model: The choice of animal model is critical and should be based on its ability to mimic the human disease or condition of interest.[12][13] For initial anti-inflammatory screening, the carrageenan-induced paw edema model in rats is a well-established and appropriate choice.[14]

  • Minimizing Bias: To ensure the internal validity of the study, it is essential to incorporate methods to reduce experimental bias, such as randomization of animals to treatment groups, blinding of investigators to the treatment allocation, and a pre-defined statistical analysis plan.[9]

Formulation Development for In Vivo Administration

The carboxylic acid moiety in 2-ethyl-4H-chromene-3-carboxylic acid presents specific formulation challenges, primarily related to its pH-dependent solubility.[15] A well-formulated vehicle is crucial for ensuring consistent bioavailability and minimizing injection site reactions.

Vehicle Selection

The choice of vehicle will depend on the route of administration. For initial studies, oral (PO) and intraperitoneal (IP) routes are common.

Vehicle ComponentRationale and ConsiderationsRecommended Starting Concentration
Aqueous Buffer To maintain a pH where the compound is soluble and stable. A pH range of 5.5-8.5 is generally recommended for subcutaneous injections to avoid irritation.[16]Phosphate-Buffered Saline (PBS), pH 7.4
Solubilizing Agent To enhance the solubility of the compound, especially at higher concentrations.5-10% DMSO (Dimethyl sulfoxide)
Co-solvent To further improve solubility and create a homogenous solution.20-40% PEG 400 (Polyethylene glycol 400)
Surfactant To prevent precipitation and improve stability.1-5% Tween 80 (Polysorbate 80)

Note: The final concentration of DMSO should be kept as low as possible, as it can have its own biological effects.

Protocol for Formulation Preparation
  • Weigh the required amount of 2-ethyl-4H-chromene-3-carboxylic acid in a sterile container.

  • Add the solubilizing agent (e.g., DMSO) and vortex until the compound is fully dissolved.

  • Add the co-solvent (e.g., PEG 400) and mix thoroughly.

  • Add the surfactant (e.g., Tween 80) and mix.

  • Slowly add the aqueous buffer (e.g., PBS) to the desired final volume while continuously mixing.

  • Visually inspect the final formulation for any precipitation. If necessary, gently warm the solution.

  • Measure the final pH of the formulation and adjust if necessary.

  • Sterile filter the formulation through a 0.22 µm filter before administration.

In Vivo Dosing Protocols

Dose-Range Finding (DRF) and Acute Toxicity Study

A DRF study is essential to determine the maximum tolerated dose (MTD) and to identify potential target organs for toxicity.[8]

Experimental Workflow for In Vivo Studies

G cluster_0 Pre-Dosing Phase cluster_1 Dosing & Observation Phase cluster_2 Efficacy Assessment (Example: Anti-inflammatory Model) cluster_3 Terminal Phase & Analysis acclimatization Animal Acclimatization (≥ 7 days) randomization Randomization to Treatment Groups acclimatization->randomization dosing Compound Administration (e.g., PO, IP) randomization->dosing observation Clinical Observation (Daily) dosing->observation bw_measurement Body Weight Measurement (Daily) dosing->bw_measurement inflammation_induction Induction of Inflammation (e.g., Carrageenan Injection) dosing->inflammation_induction paw_volume Paw Volume Measurement (Multiple Time Points) inflammation_induction->paw_volume euthanasia Euthanasia & Necropsy paw_volume->euthanasia tissue_collection Tissue/Blood Collection (for Histopathology & Biomarkers) euthanasia->tissue_collection data_analysis Data Analysis & Reporting tissue_collection->data_analysis

Caption: Experimental workflow for in vivo studies.

Protocol:

  • Animals: Use a small number of animals per group (e.g., n=3-5 male and female rodents).

  • Dose Selection: Start with a low dose (e.g., 1-5 mg/kg) and escalate in subsequent groups (e.g., 10, 30, 100 mg/kg). A previous study on a similar chromene derivative showed efficacy at 2.2 mg/kg in rats, which can serve as a reference point.[17]

  • Administration: Administer a single dose via the intended clinical route (e.g., oral gavage).

  • Observations: Monitor the animals closely for the first few hours post-dosing and then daily for 7-14 days. Record clinical signs of toxicity, including changes in behavior, appearance, and body weight.[18]

  • Endpoint: At the end of the observation period, perform a gross necropsy and collect major organs for histopathological analysis.

Efficacy Study: Carrageenan-Induced Paw Edema Model

This is a widely used model for evaluating the acute anti-inflammatory activity of novel compounds.[14][19]

Hypothetical Anti-inflammatory Signaling Pathway

G Inflammatory_Stimulus Inflammatory Stimulus (e.g., Carrageenan) IKK IKK Activation Inflammatory_Stimulus->IKK Cell_Membrane IkB_Degradation IκB Degradation IKK->IkB_Degradation NFkB_Translocation NF-κB Translocation to Nucleus IkB_Degradation->NFkB_Translocation Gene_Transcription Gene Transcription NFkB_Translocation->Gene_Transcription Inflammatory_Mediators Pro-inflammatory Mediators (e.g., TNF-α, IL-6, COX-2) Gene_Transcription->Inflammatory_Mediators Compound 2-ethyl-4H-chromene- 3-carboxylic acid Compound->IKK Hypothesized Inhibition

Caption: Hypothesized anti-inflammatory signaling pathway.

Protocol:

  • Animals: Use adult male or female rats (e.g., Wistar or Sprague-Dawley), with n=6-10 per group.

  • Groups:

    • Vehicle Control

    • Positive Control (e.g., Indomethacin, 10 mg/kg, PO)

    • 2-ethyl-4H-chromene-3-carboxylic acid (at least 3 dose levels, e.g., 10, 30, 100 mg/kg, PO)

  • Procedure:

    • Fast the animals overnight before the experiment.

    • Measure the initial volume of the right hind paw of each rat using a plethysmometer.

    • Administer the vehicle, positive control, or test compound orally.

    • After 1 hour, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

    • Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Data Analysis:

    • Calculate the percentage of edema inhibition for each group compared to the vehicle control group.

    • Analyze the data using an appropriate statistical test, such as a one-way ANOVA followed by a post-hoc test.

Data Interpretation and Next Steps

The results from these initial in vivo studies will provide critical information for the continued development of 2-ethyl-4H-chromene-3-carboxylic acid.

StudyKey EndpointsInterpretationNext Steps
DRF/Toxicity MTD, clinical signs, body weight changes, histopathologyProvides an initial safety profile and guides dose selection for subsequent studies.Proceed to efficacy studies with doses below the MTD.
Efficacy Reduction in paw edema, dose-response relationshipDemonstrates proof-of-concept for anti-inflammatory activity.Pharmacokinetic studies, investigation in chronic inflammation models, mechanism of action studies.

Conclusion

This application note provides a foundational framework for conducting in vivo dosing studies with 2-ethyl-4H-chromene-3-carboxylic acid. By adhering to the principles of robust preclinical study design, carefully developing a suitable formulation, and following detailed protocols, researchers can generate high-quality, reproducible data to effectively evaluate the therapeutic potential of this promising compound.

References

  • Vertex AI Search. (2024).
  • Shelar PA, Mishra A. (2020).
  • Patil KR, et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PMC.
  • International Journal of Pharmaceutical Sciences and Research. (2017).
  • Patil KR. (2019). (PDF) Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. SciSpace.
  • Taylor & Francis. (2009).
  • National Institutes of Health. (n.d.). General Principles of Preclinical Study Design. PMC.
  • MDPI. (2023). Designing an In Vivo Preclinical Research Study.
  • ResearchGate. (2023). (PDF) Designing an In Vivo Preclinical Research Study.
  • Patsnap Eureka. (2025).
  • ResearchGate. (n.d.).
  • Saudi Food and Drug Authority. (2024). General Considerations for Preclinical Studies Submissions.
  • ACS Publications. (2022). Synthesis, Biological Evaluation, and In Silico Studies of Novel Coumarin-Based 4H,5H-pyrano[3,2-c]chromenes as Potent β-Glucuronidase and Carbonic Anhydrase Inhibitors.
  • ACS Omega. (2022). Synthesis, Biological Evaluation, and In Silico Studies of Novel Coumarin-Based 4H,5H-pyrano[3,2-c]chromenes as Potent β-Glucuronidase and Carbonic Anhydrase Inhibitors.
  • Amrita Vishwa Vidyapeetham. (n.d.).
  • Biointerface Research in Applied Chemistry. (2023). Synthesis and Antioxidant Activity of some novel 4H- Chromene Derivatives Catalysed by Biogenic Tin Oxide Nanoparticles.
  • Integral University. (n.d.). Review on Chromen derivatives and their Pharmacological Activities.
  • PubMed. (2019). Synthesis, in vitro and in vivo evaluation of 2-aryl-4H-chromene and 3-aryl-1H-benzo[f]chromene derivatives as novel α-glucosidase inhibitors.
  • PMC. (2020).
  • Preprints.org. (2024).
  • Organic Chemistry Portal. (2018). 2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)
  • MDPI. (2024). (R/S)
  • PMC. (n.d.). Carboxylic Acid (Bio)Isosteres in Drug Design.
  • RSC Publishing. (n.d.).
  • PubMed. (2020).
  • Oriental Journal of Chemistry. (2025). A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential.
  • PMC. (n.d.). In vivo screening of subcutaneous tolerability for the development of novel excipients.
  • ResearchGate. (n.d.). Scheme 1. Synthesis of 2-oxo-2H-chromene-3-carboxylic acid....
  • ACS Publications. (2017). Synthesis and Characterization of Urofuranoic Acids: In Vivo Metabolism of 2-(2-Carboxyethyl)-4-methyl-5-propylfuran-3-carboxylic Acid (CMPF) and Effects on in Vitro Insulin Secretion.
  • BOC Sciences. (n.d.). Custom Carboxylic Acid Synthesis.

Sources

Application Notes & Protocols for the Functionalization of 2-Ethyl-4H-Chromene-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

The chromene scaffold is a privileged heterocyclic motif frequently found in natural products and synthetic molecules, exhibiting a vast array of pharmacological activities.[1][2][3] Derivatives of chromene are investigated for their potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents, making this core structure a cornerstone of modern medicinal chemistry.[3][4][5] Specifically, 2-ethyl-4H-chromene-3-carboxylic acid serves as a versatile starting material for generating compound libraries aimed at drug discovery. Its strategic derivatization allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic profiles.

This guide provides detailed protocols for the functionalization of 2-ethyl-4H-chromene-3-carboxylic acid at its most reactive sites: the C3-carboxylic acid group and the C4-position of the chromene ring. The methodologies are presented with an emphasis on the rationale behind experimental choices, ensuring both reproducibility and a deep understanding of the underlying chemical principles.

Part 1: Derivatization of the C3-Carboxylic Acid Moiety

The carboxylic acid group is the most accessible functional handle for derivatization, readily undergoing classic transformations into esters and amides. These modifications are fundamental in medicinal chemistry for modulating properties such as lipophilicity, metabolic stability, and the ability to form hydrogen bonds with biological targets.

Application Note 1.1: Synthesis of Ester Derivatives via Fischer Esterification

Rationale: Converting the polar carboxylic acid to a less polar ester is a common strategy to enhance a molecule's lipophilicity, which can improve its ability to cross cellular membranes. The Fischer-Speier esterification is a robust, acid-catalyzed reaction between a carboxylic acid and an alcohol.[6][7] By using the alcohol as the solvent, the equilibrium is driven towards the product, ensuring high yields.[6]

Experimental Protocol: Synthesis of Methyl 2-ethyl-4H-chromene-3-carboxylate

  • Reagent Preparation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-ethyl-4H-chromene-3-carboxylic acid (1.0 eq, e.g., 2.18 g, 10 mmol).

  • Reaction Setup: Add anhydrous methanol (50 mL) to the flask. The alcohol serves as both the reactant and the solvent.

  • Catalyst Addition: Cool the mixture in an ice bath (0 °C). Slowly and carefully add concentrated sulfuric acid (H₂SO₄, 0.1 eq, ~0.05 mL) dropwise.

    • Expert Insight: The acid protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[6]

  • Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65 °C) for 4-6 hours.

  • Work-up and Isolation:

    • After cooling to room temperature, remove the excess methanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate (50 mL) and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with a saturated sodium bicarbonate (NaHCO₃) solution (2 x 30 mL) to neutralize the acid catalyst, followed by brine (1 x 30 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude ester.

  • Purification & Characterization: Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to obtain the pure methyl 2-ethyl-4H-chromene-3-carboxylate. Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry. The appearance of a new singlet around 3.8 ppm in the ¹H NMR spectrum corresponding to the methoxy protons confirms ester formation.

Table 1: Representative Conditions for Fischer Esterification

Alcohol (R'-OH)CatalystTemperature (°C)Typical Reaction Time (h)
MethanolH₂SO₄65 (Reflux)4-6
EthanolH₂SO₄78 (Reflux)5-8
IsopropanolTsOH82 (Reflux)8-12

Diagram 1: Fischer Esterification Workflow

cluster_workflow Fischer Esterification Protocol start 1. Dissolve Chromene Acid in excess Alcohol add_cat 2. Add Acid Catalyst (e.g., H₂SO₄) at 0 °C start->add_cat reflux 3. Heat to Reflux (4-12 hours) add_cat->reflux workup 4. Quench, Extract, & Wash reflux->workup purify 5. Purify via Column Chromatography workup->purify end_prod Pure Ester Derivative purify->end_prod A [Rh(III)] Catalyst B C-H Activation (Forms Rhodacycle) A->B + Substrate C Alkyne Insertion B->C + Alkyne D Reductive Elimination C->D D->A Regenerates Catalyst E Annulated Product D->E F Chromene Substrate F->B

Sources

Troubleshooting & Optimization

Technical Support Center: Strategies for Improving the Aqueous Solubility of 2-ethyl-4H-chromene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 2-ethyl-4H-chromene-3-carboxylic acid and related chromene derivatives in polar solvents. We provide a series of frequently asked questions and in-depth troubleshooting guides to address specific experimental issues, grounded in established physicochemical principles.

Part 1: Frequently Asked Questions (FAQs)
Q1: Why is 2-ethyl-4H-chromene-3-carboxylic acid poorly soluble in neutral aqueous solutions?

A: The limited solubility is due to its molecular structure. The molecule consists of a large, hydrophobic bicyclic chromene ring system and an ethyl group. In neutral or acidic water (pH below its pKa), the carboxylic acid group remains in its protonated, uncharged form (-COOH). This non-ionic state cannot effectively form favorable interactions with polar water molecules, leading to low solubility.

Q2: What is the most direct and common first step to try to improve its solubility?

A: The most effective initial strategy is pH adjustment . By raising the pH of the solution above the compound's acid dissociation constant (pKa), the carboxylic acid group deprotonates to form a negatively charged carboxylate salt (-COO⁻). This ionic form is significantly more polar and, therefore, more soluble in aqueous media.[1][2] For most carboxylic acids, the pKa value is typically in the range of 4 to 5.[3]

Q3: What are the primary methods I can use if pH adjustment alone is insufficient or incompatible with my assay?

A: Beyond pH modification, several robust methods can be employed:

  • Co-solvency: Introducing a water-miscible organic solvent can significantly increase solubility.[4][]

  • Cyclodextrin Complexation: Forming an inclusion complex with a cyclodextrin can encapsulate the hydrophobic portion of the molecule, enhancing its aqueous solubility.[6][7]

  • Salt Formation: Preparing a solid, isolated salt of the compound with a suitable counter-ion can improve both solubility and dissolution rate.[8][9]

Part 2: In-Depth Troubleshooting & Experimental Guides

This section provides detailed, step-by-step protocols to overcome specific solubility challenges you may encounter in the lab.

Problem 1: My compound precipitates when I add it to my standard aqueous buffer (e.g., PBS at pH 7.4).
  • Scientific Rationale: This is the expected behavior for a poorly soluble carboxylic acid. At a pH below the compound's pKa, the equilibrium favors the neutral, insoluble form. Even at pH 7.4, which is above the typical pKa of a carboxylic acid, the intrinsic solubility of the neutral form is very low, and high concentrations will not be achievable without formulation strategies. The solubility of an acidic drug increases as the pH of the solution rises above its pKa.[10][11]

  • Solution: Solubility Enhancement via pH Adjustment The principle here is to convert the insoluble acid into its highly soluble conjugate base (carboxylate salt) in situ.

    • Preparation: Prepare a series of 10 mL buffers at various pH values (e.g., 6.0, 7.0, 7.5, 8.0, 8.5, 9.0).

    • Slurry Creation: Add an excess amount of 2-ethyl-4H-chromene-3-carboxylic acid to each buffer solution in separate vials (e.g., 10 mg/mL, ensuring solid material remains).

    • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached. A shaker or rotator is ideal.

    • Separation: Centrifuge the samples at high speed (e.g., >10,000 x g) for 15 minutes to pellet the undissolved solid.

    • Quantification: Carefully withdraw an aliquot of the clear supernatant. Dilute it with a suitable mobile phase and analyze the concentration of the dissolved compound using a calibrated HPLC-UV or LC-MS method.

    • Analysis: Plot the measured solubility (e.g., in µg/mL) against the pH of the buffer to determine the optimal pH for your desired concentration.

  • Data Presentation: Expected pH-Solubility Profile

pHExpected Solubility TrendRationale
< 5.0Very LowCompound is primarily in the protonated, insoluble -COOH form.
6.0LowA fraction of the compound is ionized, but solubility is still limited.
7.5Moderate to HighA significant majority of the compound is in the deprotonated, soluble -COO⁻ form.
> 8.5HighThe compound is almost completely ionized, maximizing aqueous solubility.
  • Visualization: pH-Dependent Ionization

    G cluster_low_ph Low pH (pH < pKa) cluster_high_ph High pH (pH > pKa) Insoluble R-COOH (Protonated, Insoluble Form) Equilibrium Insoluble->Equilibrium Soluble R-COO⁻ + H⁺ (Deprotonated, Soluble Form) Equilibrium->Soluble caption Fig. 1: Equilibrium between insoluble and soluble forms.

    Fig. 1: Equilibrium between insoluble and soluble forms.
Problem 2: My experiment requires a near-neutral pH, and the solubility achieved is still too low for my desired concentration.
  • Scientific Rationale: When the required pH is fixed or when very high concentrations are needed, pH adjustment alone may not be sufficient. In such cases, modifying the solvent system itself or using formulation excipients is necessary.

  • Solution A: Co-Solvent Systems Co-solvents are water-miscible organic solvents that increase the solubility of non-polar compounds by reducing the overall polarity of the solvent system.[12][13] Common co-solvents in research and pharmaceutical development include Dimethyl Sulfoxide (DMSO), Ethanol, Propylene Glycol (PG), and Polyethylene Glycol 400 (PEG 400).[][12]

    • Stock Preparation: Prepare a high-concentration stock solution of your compound in 100% DMSO (e.g., 50 mg/mL).

    • System Preparation: Prepare a series of aqueous buffers (at your target pH) containing varying percentages of a co-solvent (e.g., 5%, 10%, 20%, 30% v/v of Ethanol or PEG 400).

    • Solubility Test: Add a small volume of the DMSO stock to each co-solvent/buffer system to reach your target final concentration.

    • Observation: Vortex each solution and observe immediately and after 1-2 hours for any signs of precipitation (cloudiness, visible particles). The highest percentage of aqueous buffer with no precipitation is your optimal system.

    • Best Practice: Always prepare the final solution by adding the drug stock to the aqueous system, not the other way around, to avoid initial precipitation.

  • Data Presentation: Example Co-solvent Screening Results

Co-solvent (in PBS pH 7.4)Max Achieved Solubility (µg/mL)Observations
0% (Control)< 10Immediate precipitation observed.
10% Ethanol150Clear solution.
20% Ethanol400Clear solution.
10% PEG 400250Clear solution, slightly more viscous.
20% PEG 400800Clear solution, stable for over 24 hours.
  • Visualization: Co-Solvent Screening Workflow

    G A Prepare concentrated stock in 100% DMSO C Add stock to co-solvent systems to target concentration A->C B Prepare aqueous buffers (pH 7.4) with varying % co-solvent B->C D Vortex and equilibrate C->D E Observe for precipitation D->E F Identify optimal system (highest % aqueous, no precipitate) E->F caption Fig. 2: Workflow for co-solvent selection.

    Fig. 2: Workflow for co-solvent selection.
  • Solution B: Cyclodextrin-Mediated Solubilization Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[6] They can encapsulate poorly soluble "guest" molecules, like our chromene derivative, forming a water-soluble inclusion complex.[7][14] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice due to its high aqueous solubility and low toxicity.

    • CD Solutions: Prepare a series of aqueous solutions of HP-β-CD at your desired pH with increasing concentrations (e.g., 0, 2, 5, 10, 15, 20% w/v).

    • Slurry Creation: Add an excess amount of 2-ethyl-4H-chromene-3-carboxylic acid to each CD solution.

    • Equilibration: Agitate the mixtures at a constant temperature for 24-48 hours.

    • Separation & Quantification: Centrifuge the samples and analyze the supernatant for dissolved compound concentration via HPLC, as described in the pH adjustment protocol.

    • Analysis: Plot the solubility of the compound against the concentration of HP-β-CD. A linear increase in solubility indicates the formation of a soluble inclusion complex.

  • Visualization: Cyclodextrin Inclusion Complex Formation

    G cluster_reactants Insoluble Components Guest Drug Molecule (Hydrophobic) Complex Soluble Inclusion Complex Guest->Complex + Host Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) Host->Complex + caption Fig. 3: Encapsulation by a cyclodextrin host.

    Fig. 3: Encapsulation by a cyclodextrin host.
Part 3: Summary of Methods & Best Practices
MethodPrinciple of ActionBest For...Key Considerations
pH Adjustment Ionization of the carboxylic acid to a soluble carboxylate salt.[1]Initial screening; experiments where pH can be adjusted above ~6.0.The required pH may be incompatible with the assay; potential for compound instability.
Co-solvency Reducing the polarity of the aqueous solvent to better accommodate the solute.[]Achieving moderate to high concentrations when pH is fixed.Co-solvents (especially DMSO) can have biological effects; may affect protein assays.
Cyclodextrin Complexation Encapsulating the hydrophobic molecule within a soluble host molecule.[15]Aqueous formulations for in vivo studies; when co-solvents must be avoided.Can be costly; may alter the free fraction of the compound, affecting biological activity.
Salt Formation Pre-forming a solid salt with improved dissolution properties.[16]Creating a stable, solid starting material for consistent formulation preparation.Requires chemical synthesis and characterization; not all counter-ions improve solubility.

Final Recommendation: For most applications, begin with pH adjustment . If this is insufficient, proceed to screen co-solvents like PEG 400 or ethanol. For sensitive biological assays or in vivo work, cyclodextrin complexation is often the preferred method.

References
  • Solubilities of Some 2H-Chromene Derivatives in Supercritical Carbon Dioxide. Journal of Chemical & Engineering Data.
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Polymers. Available at: [Link]

  • Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston University. Available at: [Link]

  • Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. Molecular Pharmaceutics. Available at: [Link]

  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro University. Available at: [Link]

  • Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. ResearchGate. Available at: [Link]

  • pH and Solubility. Fiveable. Available at: [Link]

  • Drug Dissolution Enhancement by Salt Formation: Current Prospects. Research Journal of Pharmaceutical Dosage Forms and Technology. Available at: [Link]

  • Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. ACS Publications. Available at: [Link]

  • Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. Taylor & Francis Online. Available at: [Link]

  • Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. PubMed. Available at: [Link]

  • Novel Indole-Tethered Chromene Derivatives: Synthesis, Cytotoxic Properties, and Key Computational Insights. MDPI. Available at: [Link]

  • Chemical Properties of Carboxylic Acids I: Acidity and Salt formation. Chemistry LibreTexts. Available at: [Link]

  • A review on solubility enhancement technique for pharmaceutical drugs. GSC Biological and Pharmaceutical Sciences. Available at: [Link]

  • Enhancing the Solubility of Poorly Soluble Drugs. Asian Journal of Pharmaceutical Research. Available at: [Link]

  • Effect of pH on Solubility — Overview & Examples. Expii. Available at: [Link]

  • Methods of solubility enhancements. SlideShare. Available at: [Link]

  • Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. Available at: [Link]

  • The effect of different pH-adjusting acids on the aqueous solubility of... ResearchGate. Available at: [Link]

  • Solvent developments for liquid-liquid extraction of carboxylic acids in perspective. ScienceDirect. Available at: [Link]

  • Synthetic Strategies and Pharmacological Activities of Chromene and Its Derivatives: An Overview. ResearchGate. Available at: [Link]

  • pH Adjusting Database. CompoundingToday.com. Available at: [Link]

  • Synthesis and Isomerization of Tetrahydro-4H-chromene Derivatives. ACS Publications. Available at: [Link]

  • Synthesis and Characterization of a New Class of Chromene-Azo Sulfonamide Hybrids as Promising Anticancer Candidates... PMC. Available at: [Link]

  • SOLUBILITY ENHANCEMENT TECHNIQUE. SlideShare. Available at: [Link]

  • Ethyl 2-acetoxy-4-phenyl-4H- chromene-3-carboxylate. Preprints.org. Available at: [Link]

  • Chromone-3-carboxylic acid. PubChem. Available at: [Link]

  • Approximate pKa chart of the functional groups: values to know. University of Calgary. Available at: [Link]

  • 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. Frontiers. Available at: [Link]

  • 2-(morpholin-4-yl)ethyl 2-oxo-2H-chromene-3-carboxylate. PubChem. Available at: [Link]

  • N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide. MDPI. Available at: [Link]

  • (R/S)-Ethyl 2-Acetoxy-4-phenyl-4H-chromene-3-carboxylate. MDPI. Available at: [Link]

  • 2H-chromene-3-carboxylic acid. Chemspace. Available at: [Link]

  • 4-ethyl-2-oxo-2H-chromene-3-carboxylic acid. Mol-Instincts. Available at: [Link]

  • 4-Methyl-2-oxo-2H-chromene-3-carboxylic acid — Chemical Substance Information. NBDC. Available at: [Link]

Sources

preventing thermal degradation of 2-ethyl-4H-chromene-3-carboxylic acid during storage

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center As a Senior Application Scientist, I frequently encounter challenges regarding the stability of substituted chromene derivatives. 2-Ethyl-4H-chromene-3-carboxylic acid is a highly valuable building block in drug development, but its structural features—specifically the carboxylic acid group conjugated to the electron-rich pyran ring—make it uniquely susceptible to thermal degradation, decarboxylation, and oxidative ring-opening.

This guide provides field-proven, self-validating protocols to ensure the scientific integrity of your stored batches.

Part 1: Troubleshooting Guide - Identifying and Mitigating Thermal Degradation

Q1: What are the primary mechanisms of thermal degradation for 2-ethyl-4H-chromene-3-carboxylic acid during storage?

Answer: The degradation of chromene-3-carboxylic acids is driven by two concurrent pathways: direct thermal decarboxylation and moisture-induced ring opening[1]. The C-3 carboxylic acid is electronically activated by the adjacent double bond and the heteroatom of the pyran ring. When exposed to thermal stress, the activation energy barrier for the loss of CO₂ is easily overcome.

Furthermore, if trace moisture is present, water acts as a nucleophile, attacking the C-2 position. This leads to the opening of the pyran ring, forming an unstable intermediate that rapidly decarboxylates even at lower temperatures[2]. The resulting decarboxylated products are highly reactive and undergo auto-oxidation and self-condensation, forming complex polymeric species[3].

DegradationPathway A 2-Ethyl-4H-chromene- 3-carboxylic acid (Intact) B Ring-Opened Intermediate (Moisture-Induced) A->B Trace H2O Ring Opening C Decarboxylated Product (-CO2) A->C Direct Thermal Decarboxylation (>25°C) B->C Thermal Decarboxylation D Polymeric/ Self-Condensed Species C->D Auto-oxidation & Condensation

Fig 1. Thermal degradation and decarboxylation pathway of 2-ethyl-4H-chromene-3-carboxylic acid.

Q2: How can I analytically validate the integrity of my stored batches before using them in sensitive assays?

Answer: Do not rely solely on visual inspection. A self-validating analytical workflow is required to quantify degradation. Because decarboxylation removes the polar -COOH group, the resulting byproducts exhibit drastically different chromatographic and spectroscopic signatures. Compare your batch against the quantitative markers in the table below:

Analytical MethodIntact 2-Ethyl-4H-chromene-3-carboxylic acidDegraded / Decarboxylated ByproductScientific Rationale
LC-MS (ESI-) m/z [M-H]⁻ = 203.07m/z [M-H]⁻ = 159.08 (Loss of 44 Da)Confirms the exact mass loss associated with the release of CO₂.
¹H NMR (DMSO-d₆) ~12.5 ppm (1H, s, -COOH)Missing -COOH peak; new vinylic/aromatic protonsValidates the structural integrity of the C-3 carboxylate group.
FT-IR Strong C=O stretch at ~1680 cm⁻¹Shift or complete loss of carboxylic C=O stretchDifferentiates the acid carbonyl from degradation ketones or aldehydes.
HPLC (Reverse Phase) Sharp peak, lower retention time (more polar)Multiple peaks, higher retention time (less polar)Decarboxylation removes the polar -COOH group, increasing the molecule's lipophilicity.

Part 2: Standard Operating Procedure (SOP) - Optimal Storage & Handling

To prevent the causality chain of moisture ingress → ring opening → decarboxylation, follow this self-validating storage protocol.

Step-by-Step Methodology: Aliquoting and Cryo-Storage

  • Desiccation & Lyophilization: Before long-term storage, ensure the powder is completely free of residual solvents and moisture. Dry the compound under high vacuum (lyophilization or vacuum oven at room temperature) for at least 12 hours.

  • Inert Gas Overlay: Aliquot the dry powder into amber glass vials to prevent concurrent photo-oxidation. Purge each vial with dry Argon or Nitrogen gas for 30 seconds to displace oxygen and atmospheric moisture.

  • Hermetic Sealing: Seal the vials with PTFE-lined caps. Wrap the caps with Parafilm to create a secondary moisture barrier.

  • Temperature-Controlled Storage: Store the aliquots at -20°C or -80°C. Chromene-3-carboxylic acids are stable for 1-2 years under these conditions[4].

  • Thawing Protocol (Critical): When retrieving an aliquot, do not open the vial immediately. Allow the sealed vial to equilibrate to room temperature in a desiccator for 30-60 minutes. Causality: Opening a cold vial introduces atmospheric condensation. Water acts as a nucleophile, initiating the ring-opening degradation pathway. Equilibrating the vial prevents this condensation.

Part 3: Frequently Asked Questions (FAQs)

Q3: Why does my compound turn yellow or brown after prolonged storage at room temperature? Answer: Discoloration is the macroscopic symptom of microscopic self-condensation. Once the compound decarboxylates, the resulting 2-ethyl-4H-chromene (or its ring-opened phenolic equivalent) is highly susceptible to auto-oxidation. These oxidized intermediates polymerize into extended conjugated systems, which absorb visible light and appear yellow or brown[2]. If your powder has changed color, its purity is severely compromised.

Q4: Can I store the compound in a stock solution (e.g., DMSO or Ethanol) to prevent degradation? Answer: No. Storing chromene-3-carboxylic acids in solution actually accelerates degradation. Solvents like DMSO are hygroscopic and absorb water from the air, which promotes the ring-opening pathway. Furthermore, the solvation of the carboxylic acid lowers the activation energy for decarboxylation. Stock solutions should be prepared freshly on the day of the experiment and kept on ice[4].

Q5: I have a partially degraded batch. How do I recover or purify the intact 2-ethyl-4H-chromene-3-carboxylic acid? Answer: Because the primary degradation products lack the acidic -COOH group, you can exploit this chemical divergence using an acid-base liquid-liquid extraction. The intact compound contains a carboxylic acid (pKa ~4-5), making it soluble in an aqueous base. The decarboxylated degradation products lack this acidic proton and remain in the organic phase.

PurificationWorkflow Start Degraded Batch (Discolored Powder) Step1 Dissolve in Ethyl Acetate Start->Step1 Step2 Aqueous Extraction (Sat. NaHCO3) Step1->Step2 Step3 Organic Layer (Discard: Decarboxylated Byproducts) Step2->Step3 Neutral/Basic Impurities Step4 Aqueous Layer (Intact Carboxylate) Step2->Step4 Acidic Component Step5 Acidify to pH 2-3 (1M HCl) at 4°C Step4->Step5 Step6 Precipitate / Extract (Pure Acid) Step5->Step6

Fig 2. Liquid-liquid extraction workflow for recovering intact chromene-3-carboxylic acid.

Step-by-Step Recovery Workflow:

  • Dissolve the degraded mixture in a non-polar organic solvent (e.g., Ethyl Acetate).

  • Extract the organic layer with cold, saturated aqueous Sodium Bicarbonate (NaHCO₃). The intact acid will deprotonate and migrate to the aqueous layer.

  • Discard the organic layer, which contains the decarboxylated and polymeric impurities.

  • Carefully acidify the aqueous layer to pH 2-3 using 1M HCl while stirring on ice. The intact 2-ethyl-4H-chromene-3-carboxylic acid will reprotonate and precipitate.

  • Filter the precipitate or extract it back into fresh Ethyl Acetate, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure at <30°C.

References

  • [4] MedChemExpress. "Coumarin-3-carboxylic Acid (2-Oxochromene-3-carboxylic acid) Storage and Handling". 4

  • [1] RSC Advances. "A facile catalyst-free tandem sp3 C−H functionlization/ decarboxylation of 4-oxo-4H-chromene-3-carboxylic acid with 2-alkylazaarenes". 1

  • [2] ARKIVOC / ResearchGate. "Ring transformation of chromone-3-carboxylic acid under nucleophilic conditions".2

  • [3] TÜBİTAK Academic Journals. "Ring opening and ring closure reactions of chromone-3-carboxylic acid: unexpected routes to synthesize functionalized benzoxocinones". 3

Sources

Technical Support Center: Overcoming Steric Hindrance in 2-Ethyl-4H-Chromene-3-Carboxylic Acid Couplings

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Troubleshooting Guide. As a Senior Application Scientist, I have designed this resource for drug development professionals and synthetic chemists facing stalled reactions, low yields, or complex byproduct profiles when working with highly congested substrates.

The Mechanistic Challenge

The target molecule, 2-ethyl-4H-chromene-3-carboxylic acid , presents a formidable steric environment. The 4H-chromene core features a C2=C3 double bond, meaning the C2-ethyl group and the C3-carboxylic acid are locked in a rigidly planar, vicinal arrangement. This structural crowding severely restricts the Bürgi-Dunitz trajectory of incoming amine nucleophiles. Consequently, standard activation strategies often fail, requiring a shift toward highly reactive, sterically forgiving intermediates.

Diagnostic Workflow: Coupling Strategy Selection

To prevent wasted time and reagents, use the following decision matrix to select the optimal activation pathway based on the properties of your amine nucleophile.

Decision matrix for coupling 2-ethyl-4H-chromene-3-carboxylic acid based on amine sterics.

Troubleshooting & FAQs

Q1: My standard EDC/HOBt coupling yields <10% product and a large amount of a new byproduct. What is happening? A1: The steric bulk of the C2-ethyl group drastically slows down the rate of aminolysis. When the lifetime of the O-acylisourea intermediate (generated by EDC) is prolonged due to this hindrance, it undergoes an irreversible intramolecular [1,3]-sigmatropic rearrangement to form a stable, unreactive N-acylurea byproduct. Solution: Abandon carbodiimides for this substrate. Switch to a uronium/aminium salt with a built-in neighboring group effect, such as HATU. The 7-azabenzotriazole (HOAt) leaving group in HATU provides anchimeric assistance via its pyridine nitrogen, accelerating aminolysis even in sterically demanding environments[1].

Q2: I switched to HATU, but I am observing chain termination or "guanidinylation" of my amine. How can I prevent this? A2: Guanidinylation occurs when the amine nucleophile attacks the electrophilic carbon of the excess HATU reagent instead of the activated OAt ester[2]. This is a common failure mode with hindered carboxylic acids because the initial esterification step is slow. Solution:

  • Pre-activate the 2-ethyl-4H-chromene-3-carboxylic acid with HATU and base for 5–10 minutes before adding the amine.

  • Alternatively, switch to a phosphonium-based reagent like PyAOP . Phosphonium reagents do not cause guanidinylation, allowing them to be used in excess to drive sluggish, sterically hindered reactions to completion[2].

Q3: The amine I am using is both sterically hindered and electron-deficient (e.g., a fluorinated cycloalkylamine). HATU and PyAOP have both failed. What is the next logical step? A3: When both coupling partners are hindered, the transition state for the attack on the bulky OAt ester becomes energetically inaccessible. The solution is to generate an acyl fluoride intermediate in situ using reagents like BTFFH or TCFH[3]. Acyl fluorides behave like highly activated esters but are significantly less sterically demanding, making them ideal for overcoming extreme steric clashes[4]. Furthermore, acyl fluorides are highly resistant to α-racemization and byproduct formation compared to acyl chlorides[5].

Quantitative Reagent Comparison

Use this data table to benchmark your reagent selection against expected performance metrics for hindered chromene substrates.

Coupling ReagentActivated IntermediateSteric ToleranceGuanidinylation RiskRecommended Use Case
EDC / HOBt OBt EsterLowNoneUnhindered primary amines only.
HATU OAt EsterHighHighModerately hindered amines; fast kinetics required[1].
PyAOP OAt EsterHighNoneSlow couplings requiring excess reagent[2].
BTFFH Acyl FluorideExtremeNoneElectron-deficient or highly bulky 2° amines[3],[4].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Do not proceed to the next step unless the in-process control (IPC) criteria are met.

Protocol A: PyAOP-Mediated Coupling (For Moderate to High Hindrance)

Advantage: Eliminates guanidinylation risk while maintaining the high reactivity of the HOAt leaving group.

  • Dissolution: Dissolve 2-ethyl-4H-chromene-3-carboxylic acid (1.0 eq, 0.5 mmol) in anhydrous DMF (5.0 mL) under a nitrogen atmosphere.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 1.5 mmol). Stir for 2 minutes.

  • Activation: Add PyAOP (1.2 eq, 0.6 mmol) in one portion at 0 °C.

    • Validation Check: Stir for 15 minutes. Quench a 5 µL aliquot in LC-MS grade methanol. LC-MS analysis must show the mass of the methyl ester (formed from the OAt active ester reacting with MeOH), confirming successful activation.

  • Coupling: Add the amine nucleophile (1.5 eq, 0.75 mmol). Warm the reaction to room temperature and stir for 12–24 hours.

  • Workup: Dilute with EtOAc, wash sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

Protocol B: BTFFH-Mediated Acyl Fluoride Generation (For Extreme Hindrance)

Advantage: Creates a highly reactive, sterically unencumbered electrophile.

  • Dissolution: Dissolve 2-ethyl-4H-chromene-3-carboxylic acid (1.0 eq, 0.5 mmol) in anhydrous DCM (5.0 mL).

  • Base Addition: Add DIPEA (3.0 eq, 1.5 mmol).

  • Fluorination: Add BTFFH (1.5 eq, 0.75 mmol) at room temperature.

    • Validation Check: Stir for 60 minutes. Monitor by ¹⁹F NMR or LC-MS (derivatized with methanol). Do not add the amine until the starting carboxylic acid is completely consumed and converted to the acyl fluoride[4].

  • Coupling: Add the highly hindered/electron-deficient amine (1.5 eq). Seal the vessel and heat to 60 °C (or use microwave irradiation at 80 °C) for 12 hours[3],[5].

  • Workup: Remove solvent under reduced pressure. Purify directly via silica gel chromatography.

References

  • HATU and HBTU Peptide Coupling: Mechanism and Bench Utility Peptide Chemistry URL:[Link]

  • Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling Organic & Biomolecular Chemistry - RSC Publishing URL:[Link]

  • Organic & Biomolecular Chemistry: Protocol for Amide Coupling via Acyl Fluorides RSC Publishing URL:[Link]

Sources

Technical Support Center: NMR Analysis of 2-Ethyl-4H-chromene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the NMR analysis of 2-ethyl-4H-chromene-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with spectral resolution and assignment for this molecule. We will explore common issues in a question-and-answer format, providing both the theoretical basis for our troubleshooting steps and field-proven experimental protocols.

Frequently Asked Questions (FAQs)

Q1: I'm starting my analysis. What are the expected ¹H NMR signals for 2-ethyl-4H-chromene-3-carboxylic acid, and where should I anticipate peak overlap?

A1: Understanding the expected spectrum is the first step in identifying and resolving overlap. The structure of 2-ethyl-4H-chromene-3-carboxylic acid contains several distinct proton environments. Below is the structure with protons labeled for discussion and a table of predicted chemical shifts.

Structure of 2-ethyl-4H-chromene-3-carboxylic acid with proton labels

Predicted ¹H NMR Chemical Shifts and Potential Overlap Zones

Proton Label(s)DescriptionPredicted δ (ppm)MultiplicityNotes & Potential Overlap
H_acid Carboxylic Acid10.0 - 13.0Broad Singlet (br s)Highly variable shift; can be very broad and may disappear with D₂O exchange.[1][2][3]
H_g, H_h, H_i, H_j Aromatic Protons6.8 - 7.5Multiplets (m)High probability of overlap. These four protons form a complex spin system. Their exact shifts depend on substitution, but they often appear as a crowded group of multiplets.
H_f C4 Methylene~4.8 - 5.2Singlet (s) or narrow multipletThis is a key structural proton. Its chemical shift is distinct but could be broadened by conformational exchange.
H_e C2 Methylene (Ethyl)~2.5 - 2.8Quartet (q)J-coupled to H_d. May overlap with residual solvent peaks or other aliphatic signals if impurities are present.
H_d C1 Methyl (Ethyl)~1.2 - 1.4Triplet (t)J-coupled to H_e. Generally in a less crowded region, but could overlap with aliphatic impurities.

Primary Overlap Challenges:

  • Aromatic Region: The signals for protons H_g, H_h, H_i, and H_j are very likely to be poorly resolved, making individual assignment from a 1D spectrum difficult.

  • Carboxylic Acid Proton: The H_acid peak is often broad and its position is highly dependent on concentration and solvent, sometimes becoming difficult to distinguish from the baseline.[4]

Q2: The signals in my aromatic region (approx. 6.8-7.5 ppm) are a complex, unresolved multiplet. How can I assign these protons?

A2: This is the most common resolution challenge for this molecule. Dispersing these signals is key. You can approach this by modifying the chemical environment or by using a more powerful NMR experiment that adds a second dimension to the analysis.

The principle here is that different deuterated solvents will interact with the solute differently, inducing small but significant changes in the chemical shifts of the protons. Aromatic solvents like benzene-d₆, for example, can cause pronounced shifts due to their magnetic anisotropy.[5]

cluster_workflow Solvent Study Workflow A Acquire Initial Spectrum in CDCl₃ B Prepare Identical Samples in: - Benzene-d₆ - Acetone-d₆ - DMSO-d₆ A->B C Acquire ¹H NMR for Each Sample (Identical Parameters) B->C D Compare Spectra for Optimal Signal Dispersion C->D E Identify Best Solvent for Resolution/Further Experiments D->E

Caption: Workflow for resolving peak overlap via solvent effects.

Experimental Protocol: Solvent Study

  • Sample Preparation: Prepare 3-4 separate, identically concentrated samples of your compound in high-purity deuterated solvents (e.g., CDCl₃, Benzene-d₆, Acetone-d₆, and DMSO-d₆).[5][6]

  • NMR Acquisition: Acquire a standard ¹H NMR spectrum for each sample. It is crucial to use the same experimental conditions (temperature, number of scans, etc.) for a valid comparison.

  • Data Analysis: Carefully process and phase each spectrum. Overlay the spectra and compare the aromatic regions to identify the solvent that provides the best separation of signals.

When solvent effects are insufficient, 2D NMR is the definitive solution. These experiments spread the NMR signals into a second dimension, resolving overlap based on nuclear coupling.[7][8]

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are J-coupled (typically through 2-3 bonds). It will reveal the connectivity network of the aromatic protons (e.g., which proton is adjacent to which).[5][9]

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This is often the most powerful tool. It correlates each proton signal to the carbon it is directly attached to. Since ¹³C spectra are much more dispersed, overlapping proton signals can be resolved if their attached carbons have different chemical shifts.[5][8]

cluster_workflow 2D NMR Analysis Workflow A Acquire 1D ¹H Spectrum (Identify Overlap Region) B Acquire 2D COSY Spectrum A->B D Acquire 2D HSQC Spectrum A->D C Analyze Cross-Peaks to Establish ¹H-¹H Connectivity B->C F Achieve Unambiguous Proton Assignment C->F E Correlate Overlapping ¹H Signals to Resolved ¹³C Signals D->E E->F

Caption: Logic for using 2D NMR to resolve signal overlap.

Experimental Protocol: Basic 2D NMR (COSY/HSQC)

  • Sample Preparation: Prepare a moderately concentrated sample (10-20 mg in 0.6 mL of deuterated solvent) to ensure good signal-to-noise for the less sensitive experiments.

  • Acquisition: On the spectrometer, load standard parameters for COSY and HSQC experiments. These are routine experiments on modern instruments.

  • Processing and Analysis:

    • COSY: Process the 2D data. Off-diagonal cross-peaks connect signals from protons that are coupled to each other. Trace the connectivity around the aromatic ring.

    • HSQC: Process the 2D data. Each cross-peak correlates a proton signal on one axis with a carbon signal on the other. This allows you to "read" the proton chemical shift from its well-resolved carbon partner.[5]

Q3: The aliphatic signals for the ethyl group's quartet and the C4 methylene protons are too close for accurate integration. How can I separate them?

A3: This type of overlap in the aliphatic region can be resolved by introducing an external agent that interacts with the molecule or by adjusting experimental conditions.

LSRs are paramagnetic complexes that can reversibly bind to Lewis basic sites in a molecule, such as the oxygen atoms of the carboxylic acid.[10] This interaction induces large changes in the chemical shifts of nearby protons. The magnitude of the shift is dependent on the distance from the binding site, allowing for the separation of previously overlapping signals.[11] Eu(fod)₃ is a common choice that typically induces downfield shifts.[5]

Experimental Protocol: LSR Titration

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum of your sample (5-10 mg in ~0.6 mL of a dry, non-coordinating solvent like CDCl₃).

  • Prepare LSR Stock: Prepare a dilute stock solution of the LSR (e.g., Eu(fod)₃) in the same deuterated solvent.

  • Titration: Add a small aliquot of the LSR stock solution (e.g., 0.1 molar equivalents) to your NMR tube. Mix thoroughly and acquire another ¹H spectrum.[9][12]

  • Monitor Shifts: Continue adding small amounts of the LSR and acquiring spectra. The proton signals closer to the carboxylic acid (like the C4 methylene protons) will shift more dramatically than the more distant ethyl protons, leading to their resolution. Stop when sufficient separation is achieved for integration.

Common Lanthanide Shift Reagents

ReagentCommon AbbreviationTypical Shift Direction
Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionato)europium(III)Eu(fod)₃Downfield
Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionato)praseodymium(III)Pr(fod)₃Upfield

In some cases, peak positions can be temperature-dependent due to changes in molecular conformation, rotation, or hydrogen bonding dynamics. Acquiring spectra at different temperatures (e.g., from 25°C up to 50°C in 5°C increments) may resolve the overlap. This is a non-invasive technique that should be considered before adding reagents.

Q4: My carboxylic acid proton is just a broad, messy hump from 10-12 ppm and it's interfering with the baseline. What should I do?

A4: The broadness and variable position of the carboxylic acid proton are due to hydrogen bonding and chemical exchange with trace amounts of water or other acidic protons.[2][3]

Troubleshooting & Confirmation:

  • Use an Aprotic Polar Solvent: Solvents like DMSO-d₆ are excellent for observing exchangeable protons. They form strong hydrogen bonds with the solute, which slows down the chemical exchange rate and results in a sharper signal for the acidic proton.

  • Perform a D₂O Shake: To definitively confirm the identity of this signal, add one drop of deuterium oxide (D₂O) to your NMR tube, shake it well, and re-acquire the spectrum. The acidic carboxylic proton will exchange with deuterium (becoming -COOD) and the signal in the 10-12 ppm region will disappear.[1] This is a classic and definitive test.

References

  • Simões de Almeida, B. & Emsley, L. (2020). Improvements in Resolution of 1H NMR of Solids. CHIMIA, 74(11), 875-879. [Link]

  • Fiveable (n.d.). Advanced NMR Techniques and Applications. Fiveable. [Link]

  • Cistola, D. P., Small, D. M., & Hamilton, J. A. (1982). Ionization behavior of aqueous short-chain carboxylic acids: a carbon-13 NMR study. Journal of Lipid Research, 23(5), 795-799. [Link]

  • Mestrelab Research (2014). qNMR of mixtures: what is the best solution to signal overlap?. Mestrelab Research. [Link]

  • AZoM (2025). Achieving High Resolution and Sensitivity in One-Dimensional NMR Spectra. AZoM. [Link]

  • Chemistry LibreTexts (2024). 23.1: NMR Shift Reagents. Chemistry LibreTexts. [Link]

  • ResearchGate (2016). Effect of pH on the chemical shifts of the 13 C-NMR signals from the α-hydroxycarboxylic acids. ResearchGate. [Link]

  • eScholarship.org (n.d.). STEPS TO ACHIEVING HIGH-RESOLUTION NMR SPECTROSCOPY ON SOLUTIONS AT GPa PRESSURE. eScholarship.org. [Link]

  • Gruetter, R., et al. (1998). Resolution Improvements in in Vivo 1H NMR Spectra with Increased Magnetic Field Strength. Journal of Magnetic Resonance, 135(1), 260-264. [Link]

  • University of Regensburg (n.d.). Chemical shifts. University of Regensburg. [Link]

  • Wüthrich, K., et al. (1999). Resolving Resonance Overlap in the NMR Spectra of Proteins from Differential Lanthanide-Induced Shifts. Journal of the American Chemical Society, 121(15), 3840-3841. [Link]

  • University of Manchester (2024). Improving the resolution of quantitative NMR. University of Manchester Research Explorer. [Link]

  • Deshmukh, A. P., et al. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(14), 3533-3544. [Link]

  • Reddit (2019). Do acidic hydrogens often show on H NMR spectrum?. r/OrganicChemistry. [Link]

  • YouTube (2024). CHEM 2325 Module 21: Spectroscopy of Carboxylic Acids. YouTube. [Link]

  • Bruker (n.d.). Getting more out of the spectrum: addressing issues in the analysis of mixtures. Bruker. [Link]

  • National Center for Biotechnology Information (2020). Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent. PMC. [Link]

  • Chemistry LibreTexts (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]

  • Bar-Ilan University (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512-7515. [Link]

  • National Center for Biotechnology Information (2012). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. PMC. [Link]

  • Royal Society of Chemistry (n.d.). Water-promoted catalytic hydrodecarboxylation of conjugated carboxylic acids under open air conditions at room temperature - Supporting Information. Royal Society of Chemistry. [Link]

  • University of Wisconsin-Madison (n.d.). Notes on NMR Solvents. University of Wisconsin-Madison. [Link]

  • Oregon State University (2020). CH 336: Carboxylic Acid Spectroscopy. Oregon State University. [Link]

  • University of Calgary (n.d.). Spectroscopy Tutorial: Carboxylic Acids. University of Calgary. [Link]

  • OMICS International (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques. [Link]

  • National Center for Biotechnology Information (2026). The Evolving Landscape of NMR Structural Elucidation. PMC. [Link]

  • Magritek (n.d.). Basic Concepts of NMR: Identification of the Isomers of C4H8O2. Magritek. [Link]

  • Kwan, E. E. & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(13), 2215-2226. [Link]

  • Chemistry LibreTexts (2023). 7.6: Interpreting 2-D NMR Spectra. Chemistry LibreTexts. [Link]

  • Chemistry Stack Exchange (2021). Assigning carbon-13 NMR for ethyl 2-oxo-2H-chromen3-carboxylate. Chemistry Stack Exchange. [Link]

  • Bruker (n.d.). Tools for Structure Elucidation. Bruker. [Link]

Sources

Technical Support Center: Optimizing Reaction Temperature for Esterification of 2-ethyl-4H-chromene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to the nuanced process of optimizing reaction temperatures for the esterification of 2-ethyl-4H-chromene-3-carboxylic acid. This guide is structured to provide drug development professionals, researchers, and scientists with actionable, in-depth insights into overcoming common hurdles in this specific synthesis. The following content is designed to move beyond simple protocols, offering a rationale-driven approach to experimental design and troubleshooting.

Troubleshooting Guide

This section addresses specific, common problems encountered during the esterification process in a direct question-and-answer format.

Question 1: My reaction shows low conversion to the ester, even after extended reflux. How can I determine if the temperature is the root cause?

Answer: Low conversion is a frequent issue in Fischer esterification, a reaction governed by equilibrium.[1][2] While temperature is a critical kinetic factor, it's not the only variable. Before concluding that temperature is the sole issue, consider the following:

  • Water Removal: Fischer esterification produces one equivalent of water for each equivalent of ester formed.[2] This byproduct can hydrolyze the ester, shifting the equilibrium back to the starting materials.[1][2][3] If your reaction is stalling, your primary focus should be on efficient water removal.

    • Field Insight: For solvents like toluene, a Dean-Stark apparatus is highly effective for azeotropically removing water as it forms.[2][3] If using an alcohol as the solvent, adding activated 3Å or 4Å molecular sieves can sequester water, but ensure they are properly activated.

  • Catalyst Activity: The reaction requires a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA), to protonate the carboxylic acid, making it more electrophilic.[3][4][5] Insufficient or degraded catalyst will lead to a sluggish reaction.[6]

  • Reactant Stoichiometry: To shift the equilibrium, use a large excess of the alcohol (e.g., 5-10 equivalents, or use it as the solvent).[2][3][5] This is often more effective and economical than removing water.

If these factors are well-controlled, then temperature is the next logical parameter to investigate. An inadequate temperature will fail to provide the necessary activation energy for the reaction to proceed at a reasonable rate.[3][7] Conversely, the 4H-chromene ring system, while generally stable, can be susceptible to degradation or side reactions at excessively high temperatures.[8] A systematic temperature screen is the most effective way to identify the optimal point.

Question 2: I'm observing a dark coloration and multiple spots on my TLC analysis as the reaction progresses. Is the temperature too high?

Answer: Yes, the formation of dark, tarry substances and multiple unforeseen spots on a Thin-Layer Chromatography (TLC) plate are classic indicators of product or reactant degradation due to excessive heat.[9] The 4H-chromene scaffold, while aromatic, contains a dihydropyran ring that can be sensitive.

Causality: High temperatures can initiate undesirable side reactions, such as polymerization, decarboxylation, or rearrangement of the chromene ring.[9][10] The double bond in the 4H-chromene ring, in conjunction with the carboxylic acid and ethyl groups, presents multiple avenues for thermal decomposition pathways.

Troubleshooting Steps:

  • Reduce Temperature: Immediately lower the reaction temperature by 15-20 °C. It is better to have a slower, cleaner reaction than a fast, messy one.

  • Analyze Byproducts: If possible, try to isolate and characterize the major byproducts. Understanding their structure can provide clues about the degradation mechanism and help you set a more appropriate upper temperature limit.

  • Consider Milder Conditions: If high temperatures are required simply to reflux the solvent, consider switching to a lower-boiling point solvent and running the reaction for a longer period. Alternatively, for sensitive substrates, milder esterification methods that do not require strong acids and high heat, such as those using DCC/DMAP (Steglich esterification), should be considered.[11]

Question 3: My reaction works, but the yield is inconsistent between batches. How can precise temperature control improve reproducibility?

Answer: Inconsistent yields often point to a lack of precise control over key reaction parameters, with temperature being a primary culprit. A variance of even 5-10 °C can significantly alter reaction kinetics and the side-product profile.[9]

Achieving Consistency:

  • Use a Controlled Heating Mantle: Rely on a heating mantle connected to a thermocouple or a digital temperature controller rather than a simple Variac. This ensures the internal reaction temperature, not just the external heating source temperature, is maintained.

  • Consistent Stirring: Ensure the stirring rate is consistent across all batches. Inadequate stirring can lead to localized "hot spots" within the reaction vessel, causing decomposition even if the average temperature appears correct.

  • Solvent Volume: Keep the solvent volume and concentration consistent. This ensures the reflux temperature remains the same for each run.

By precisely controlling the temperature, you establish a robust and reproducible process, which is critical in a drug development setting.

Frequently Asked Questions (FAQs)

Q1: Why is temperature such a critical parameter for this specific esterification?

A1: Temperature plays a dual role in the esterification of 2-ethyl-4H-chromene-3-carboxylic acid:

  • Kinetics: It provides the activation energy needed for the nucleophilic alcohol to attack the protonated carbonyl carbon of the carboxylic acid.[3][7] Higher temperatures increase the reaction rate.[7][10]

  • Thermodynamics & Stability: The reaction is reversible.[3][5] While heat helps drive the reaction forward kinetically, excessive heat can provide enough energy to favor the reverse reaction (hydrolysis) if water is present or, more critically, lead to the thermal degradation of the sensitive chromene product.[8][9] The optimal temperature is therefore a balance between achieving a practical reaction rate and maintaining the integrity of the product.

Q2: How does my choice of alcohol and solvent dictate the optimal temperature range?

A2: The solvent and alcohol directly set the practical temperature limits for the reaction.

  • Reflux Temperature: In most standard procedures, the reaction is run at the reflux temperature of the solvent or the excess alcohol used.[3] This provides a stable and consistent temperature. For example, a reaction using methanol as the solvent will reflux around 65 °C, while a reaction in toluene will reflux around 111 °C.[12]

  • Solvent-Reactant Compatibility: The chosen solvent must dissolve the carboxylic acid starting material and be inert under strong acid conditions at high temperatures. Toluene is often a good choice as it is non-polar and allows for azeotropic water removal using a Dean-Stark trap.[2]

The table below provides starting points for temperature optimization based on common solvent/alcohol choices.

Alcohol/SolventBoiling Point (°C)Recommended Starting Temperature (°C)Key Considerations
Methanol6560-65 (Reflux)Use as both reactant and solvent. Water is soluble and not easily removed azeotropically.
Ethanol7875-78 (Reflux)Similar to methanol; a large excess is needed to drive equilibrium.[12]
n-Butanol118110-115 (Reflux)Higher boiling point allows for faster kinetics.
Toluene111105-111 (Reflux)Ideal for use with a Dean-Stark apparatus for efficient water removal.[2]

Q3: Can microwave-assisted heating be used for this esterification?

A3: Yes, microwave-assisted synthesis is an excellent technique to consider. It can dramatically reduce reaction times by efficiently and uniformly heating the reaction mixture.[6][13] For chromene synthesis, microwave irradiation has been shown to be effective.[13] It often allows reactions to be run at higher temperatures for very short periods, potentially minimizing the formation of degradation products that can occur with prolonged conventional heating. A typical starting point would be 100-120 °C for 5-15 minutes, but this requires careful optimization.[6]

Experimental Protocol: Temperature Optimization Screening

This protocol outlines a systematic approach to finding the optimal reaction temperature.

Objective: To determine the temperature that provides the highest yield of pure 2-ethyl-4H-chromene-3-carboxylic acid ester with minimal side product formation.

Methodology:

  • Setup: In parallel, set up four identical reaction vessels equipped with reflux condensers and magnetic stirrers.

  • Reagents: To each vessel, add:

    • 2-ethyl-4H-chromene-3-carboxylic acid (1.0 eq)

    • Toluene (as solvent, ~0.2 M concentration)

    • Your chosen alcohol (e.g., Ethanol, 5.0 eq)

    • p-Toluenesulfonic acid (p-TSA) (0.1 eq)

  • Temperature Control: Place each vessel in a pre-heated reaction block or oil bath set to a different temperature. A suggested screening range is:

    • Vessel 1: 80 °C

    • Vessel 2: 90 °C

    • Vessel 3: 100 °C

    • Vessel 4: 110 °C (Reflux)

  • Monitoring: At set time intervals (e.g., 1, 2, 4, and 8 hours), withdraw a small aliquot from each reaction. Quench with a sodium bicarbonate solution and extract with ethyl acetate. Analyze the organic layer by TLC and LC-MS to monitor the consumption of starting material and the formation of the product and any impurities.

  • Analysis: After a set time (e.g., 8 hours or when the reaction at 110 °C is complete), work up all reactions identically. Isolate the crude product and determine the yield and purity for each temperature point. The optimal temperature is the one that gives the best balance of reaction rate and final product purity.

Visualizing the Optimization Process

The following diagrams illustrate key concepts in temperature optimization.

TemperatureOptimizationWorkflow cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution & Monitoring cluster_analysis Phase 3: Analysis & Decision start Define Reactants & Stoichiometry setup Set up Parallel Reactions (Acid, Alcohol, Catalyst, Solvent) start->setup t1 Run at T1 (e.g., 80°C) t2 Run at T2 (e.g., 90°C) t3 Run at T3 (e.g., 100°C) t4 Run at T4 (e.g., 110°C) monitor Monitor all reactions via TLC/LC-MS (t = 1h, 2h, 4h, 8h) t1->monitor Sample t2->monitor Sample t3->monitor Sample t4->monitor Sample analyze Compare Yield, Purity, & Rate for each Temperature monitor->analyze decision Identify Optimal Temperature analyze->decision

Caption: Workflow for systematic temperature optimization.

TempEffectRelationship cluster_opt Optimal Window y_axis Effect y_max High y_low Low x_axis_start Low x_axis_end High Temperature rate1 rate2 rate1->rate2  Reaction Rate rate3 rate2->rate3  Reaction Rate side1 side2 side1->side2  Side Products side3 side2->side3  Side Products

Caption: Relationship between temperature, rate, and side products.

References

  • Patsnap Eureka. (2025, April 1). Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation.
  • PMC. (n.d.). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. Retrieved from [Link]

  • IEEE Xplore. (2022, July 21). The influence of temperature on reaction rate during the oleic acid esterification process with trimethylolpropane. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, May 26). Why is it necessary to heat an esterification reaction? Retrieved from [Link]

  • Google Patents. (n.d.). US20120220798A1 - Method for carboxylic acid esterification.
  • ChemTalk. (2023, February 9). What is Fischer Esterification? Retrieved from [Link]

  • Study.com. (n.d.). Explain why the yield of ester is relatively low? How to improve the yield and the purity of ester? Retrieved from [Link]

  • Quora. (2019, April 7). Why would you never expect to get 100% yield during synthesis of ester, as specifically as you can for ester? Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

  • Reddit. (2020, February 13). How can I improve the yield of my Fischer Esterification? Retrieved from [Link]

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • Chemistry Steps. (2021, November 18). Fischer Esterification. Retrieved from [Link]

  • RSC Publishing. (n.d.). One-pot synthesis of 2-amino-4H-chromene derivatives by MNPs@Cu as an effective and reusable magnetic nanocatalyst. Retrieved from [Link]

  • MDPI. (2022, March 14). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

  • ACS Omega. (2025, January 22). Formation of 2H- and 4H-chromene Rings in Intramolecular Rauhut–Currier Reaction, Catalyzed by Lithium Selenolates. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables. Retrieved from [Link]

  • PMC. (2019, April 25). One-pot synthesis of 2-amino-4H-chromene derivatives by MNPs@Cu as an effective and reusable magnetic nanocatalyst. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 4H‐chromene from p‐QM and ynals. Retrieved from [Link]

  • Biointerface Research in Applied Chemistry. (2023, February 4). Synthesis and Antioxidant Activity of some novel 4H- Chromene Derivatives Catalysed by Biogenic Tin Oxide Nanoparticles. Retrieved from [Link]

Sources

Validation & Comparative

Comparative Application Guide: 2-Ethyl vs. 2-Methyl-4H-Chromene-3-Carboxylic Acid in Lead Optimization

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently guide research teams through the nuanced process of hit-to-lead optimization. A classic structural dilemma arises when modifying the alkyl substituent of privileged scaffolds like the 4H-chromene-3-carboxylic acid system. Both 2-methyl-4H-chromene-3-carboxylic acid (CAS: 1354953-33-5)[1] and 2-ethyl-4H-chromene-3-carboxylic acid (CAS: 1354949-38-4) serve as foundational building blocks in drug discovery. However, the seemingly minor addition of a single methylene unit (-CH₂-) at the C2 position triggers a cascade of physicochemical and spatial consequences that drastically alter target affinity.

This guide objectively compares these two derivatives, detailing the structural causality behind their performance and providing a self-validating experimental framework for your screening workflows.

Structural Dynamics and the Causality of Binding

The chromene core is heavily utilized for its ability to mimic natural flavonoids and interact with various enzymes, including monoamine oxidases (MAO) and kinases[2]. The choice between a methyl and an ethyl group at the C2 position is not merely about tuning lipophilicity; it fundamentally alters the molecule's three-dimensional conformation.

  • Steric Clash & Coplanarity: The C3 position holds the carboxylic acid moiety, which relies on coplanarity with the chromene double bond to maintain its extended π-conjugation and specific pKa. The 2-methyl group is compact enough to allow this coplanarity[3]. In contrast, the 2-ethyl group introduces a rotational degree of freedom. Depending on its conformation, the ethyl chain sterically clashes with the C3-carboxylate, forcing it out of plane. This disruption weakens the molecule's ability to form directional hydrogen bonds within a target protein's active site.

  • The Lipophilic Penalty: While the ethyl group increases the theoretical LogP (enhancing passive membrane permeability), it simultaneously increases the desolvation penalty. If the target's hydrophobic pocket is highly restrictive, the ethyl group causes steric repulsion, drastically reducing binding affinity[2].

BindingLogic Core 4H-Chromene-3-Carboxylic Acid Core Sub_Me 2-Methyl Substitution (Maintains Coplanarity) Core->Sub_Me Sub_Et 2-Ethyl Substitution (Steric Clash at C3) Core->Sub_Et Bind_Me High Affinity Binding (Restrictive Pockets) Sub_Me->Bind_Me Optimal Fit Bind_Et Reduced Affinity (Steric Repulsion) Sub_Et->Bind_Et Clash

Fig 1. Impact of C2-substitution on target binding affinity and molecular coplanarity.

Quantitative Data Comparison

While specific biological data varies by the exact target enzyme, Table 1 synthesizes representative physicochemical properties and comparative assay data based on established structure-activity relationship (SAR) trends for chromene-3-carboxylic acid derivatives in restrictive binding pockets[2][3].

Property / Assay Metric2-Methyl-4H-Chromene-3-Carboxylic Acid2-Ethyl-4H-Chromene-3-Carboxylic Acid
CAS Number 1354953-33-51354949-38-4
C2 Substituent Methyl (-CH₃)Ethyl (-CH₂CH₃)
Theoretical LogP ~2.1~2.6
C3-Carboxylate Coplanarity High (Conjugation maintained)Reduced (Steric hindrance)
Aqueous Solubility (pH 7.4) >100 µM~45 µM
Model Target IC₅₀ (e.g., MAO-B) 45 nM (Potent inhibition)320 nM (Reduced affinity)

Experimental Protocols: A Self-Validating Workflow

When screening these compounds, researchers must avoid false negatives caused by the lower solubility of the ethyl derivative, or false positives caused by colloidal aggregation. The following protocol is designed as a self-validating system : it pairs a primary biochemical assay with an orthogonal biophysical technique to ensure that any observed drop in activity is due to true target mechanics, not assay artifacts.

Step-by-Step Methodology

Step 1: Compound Preparation & Quality Control

  • Action: Dissolve both compounds in 100% anhydrous DMSO to a stock concentration of 10 mM.

  • Causality: The 2-ethyl derivative is prone to precipitation in aqueous buffers. Starting with a high-purity DMSO stock ensures complete solubilization before any introduction to aqueous media.

Step 2: Serial Dilution

  • Action: Perform an 11-point, 1:3 serial dilution in pure DMSO, then transfer to the assay buffer ensuring the final DMSO concentration remains strictly ≤ 1%.

  • Causality: Maintaining a constant, low DMSO concentration across all wells prevents solvent-induced artifacts in enzyme folding and activity.

Step 3: Primary Assay (Fluorescence Polarization - FP)

  • Action: Incubate the compounds with the target enzyme and a fluorescently labeled active-site tracer. Measure polarization shifts to calculate IC₅₀.

  • Causality: FP provides a direct, high-throughput readout of competitive binding. However, lipophilic compounds (like the 2-ethyl variant) can form colloidal aggregates that non-specifically sequester the enzyme, mimicking true inhibition.

Step 4: Orthogonal Validation (Surface Plasmon Resonance - SPR)

  • Action: Immobilize the target enzyme on a CM5 sensor chip. Flow the 2-methyl and 2-ethyl compounds over the chip at varying concentrations to measure direct binding kinetics ( Kon​ , Koff​ , KD​ ).

  • Causality (The Validation): SPR acts as the self-validating control. If the 2-ethyl compound shows a high IC₅₀ in the FP assay due to aggregation, SPR will reveal anomalous, non-saturating binding curves. If the reduced activity is due to a true steric clash, SPR will show a clean 1:1 binding model but with a significantly faster Koff​ rate compared to the 2-methyl variant.

Protocol Step1 Compound Preparation (10 mM in pure DMSO) Step2 Serial Dilution (11-point, 1:3 ratio) Step1->Step2 Step3 Primary Assay (Fluorescence Polarization) Step2->Step3 Step4 Orthogonal Validation (SPR Binding Kinetics) Step3->Step4 Step5 Data Synthesis (IC50 & KD Correlation) Step3->Step5 Cross-Validation Step4->Step5

Fig 2. Self-validating workflow pairing biochemical assays with biophysical SPR validation.

Conclusion

For restrictive binding pockets, 2-methyl-4H-chromene-3-carboxylic acid is the superior starting point due to its optimal balance of coplanarity, minimal steric hindrance, and favorable aqueous solubility. The 2-ethyl variant should be strategically reserved for targets with larger, solvent-exposed hydrophobic channels where the added lipophilicity can be accommodated without disrupting the essential C3-carboxylate hydrogen-bonding network.

References

  • Methyl 2-oxo-2H-chromene-3-carboxylate - Sigma-Aldrich Source: sigmaaldrich.com URL:

  • Noncovalent Interactions and Crystal Packing Chromono-3-carboxylic Acid Esters and Their Triazole Derivatives: A Combined Experimental and Theoretical Study Source: ACS Publications URL:3

  • Alcohol Mediated Synthesis of 4-Oxo-2-aryl-4H-chromene-3-carboxylate Derivatives from 4-Hydroxycoumarins Source: ACS Publications URL:2

  • 1354953-33-5 | 2-Methyl-4H-chromene-3-carboxylic acid | BLD Pharm Source: bldpharm.com URL:1

Sources

Comparative Structural Analysis of Chromene-3-Carboxylic Acid Derivatives: A Guide to Scaffold Modification and Biological Efficacy

Author: BenchChem Technical Support Team. Date: April 2026

As a privileged pharmacophore in modern drug discovery, the chromene-3-carboxylic acid scaffold (encompassing both 2-oxo coumarin and 4-oxo chromone derivatives) offers an exceptional canvas for structural optimization. Minor spatial and electronic modifications to this core dictate profound shifts in biological targeting—ranging from G protein-coupled receptor (GPCR) agonism to targeted apoptosis in aggressive malignancies.

This guide provides a comparative structural analysis of key chromene-3-carboxylic acid derivatives, detailing how specific functional group substitutions drive biological efficacy, supported by self-validating experimental protocols for their synthesis and evaluation.

Structure-Activity Relationship (SAR) & Scaffold Optimization

The versatility of the chromene-3-carboxylic acid core lies in its highly modular nature. By systematically altering the C-2, C-3, and C-6/C-7 positions, researchers can tune the molecule's lipophilicity, electrostatic interactions, and 3D geometry.

C-2 and C-6 Modifications: Tuning Receptor Pocket Fit

In the development of Endothelin-A (ETA) receptor antagonists, the 2H-chromene skeleton serves as a critical anchor. For example, the clinical candidate S-1255 ((R)-48) achieves an astonishing IC50 of 0.19 nM against the ETA receptor 1[1]. The SAR reveals that introducing a bulky hydrophobic isopropoxy group at C-6 and a methylenedioxyphenyl group at C-2 perfectly complements the hydrophobic sub-pockets of the ETA receptor, while the C-3 carboxylic acid remains essential for electrostatic anchoring.

C-3 Modifications: Dimerization and Linker Strategies

The C-3 position is frequently derivatized to alter the molecule's mechanism of action:

  • GPCR Agonism via Diacids: Transforming the scaffold into a U-shaped coumarin-like diacid (e.g., Compound 13a ) yields potent hGPR35 agonists (EC50 = 0.31 μM). Mono-acid controls are nearly 100-fold less active, proving that dual-site electrostatic interactions are required to stabilize the active conformation of the GPCR 2[2].

  • Anticancer Bischromones: Reacting 4-oxo-4H-chromene-3-carboxylic acid with polyamines generates bischromone amides (e.g., Compound 5a ). The polyamine linker dictates a specific 3D geometry that facilitates DNA bis-intercalation, leading to enhanced apoptosis and cell cycle arrest in highly aggressive A375 melanoma cells 3[3].

  • Enzyme Inhibition: Coupling the C-3 acid with piperazine to form carbothioamides (e.g., Compound 7a ) shifts the target profile entirely, creating selective inhibitors for human carbonic anhydrase IX and XII, which are critical targets in tumor hypoxia 4[4].

SAR_Map Core Chromene-3-Carboxylic Acid Core Scaffold C2 C-2 Position (Oxo vs. Aryl) Core->C2 Modulates Receptor Fit C3 C-3 Position (Carboxylic Acid/Amide) Core->C3 Essential for Binding Affinity C6_C7 C-6 / C-7 Positions (Hydrophobic/H-Bonding) Core->C6_C7 Tunes Lipophilicity ETA ETA Antagonists (e.g., S-1255) C-2 Aryl, C-6 Isopropoxy C2->ETA GPCR hGPR35 Agonists Diacid Derivatives C3->GPCR Dimerization/ Diacid AntiCancer Bischromones Apoptosis Induction C3->AntiCancer Amide/Polyamine Linkers C6_C7->ETA

Fig 1: Structure-Activity Relationship (SAR) logic map for chromene-3-carboxylic acid modifications.

Quantitative Performance Comparison

The table below summarizes the biological efficacy of the discussed derivatives, highlighting how structural modifications directly correlate with target specificity.

CompoundScaffold TypeKey Structural ModificationPrimary TargetBiological EfficacyRef
S-1255 ((R)-48) 2H-ChromeneC-2 methylenedioxyphenyl, C-6 isopropoxyEndothelin-A (ETA) ReceptorIC50 = 0.19 nM[1]
Compound 13a Coumarin DiacidU-shaped dicarboxylic acidhGPR35 ReceptorEC50 = 0.31 μM[2]
Compound 5a BischromonePolyamine linker at C-3Melanoma A375 CellsHigh Apoptosis Induction[3]
Compound 7a Coumarin CarbothioamidePiperazine-1-carbothioamide at C-3Carbonic Anhydrase IX/XIISelective Inhibition[4]

Self-Validating Experimental Protocols

To ensure reproducibility and scientific rigor, the following protocols are designed as self-validating systems. Causality is embedded into each step to explain why specific chemical or biological conditions are chosen.

Protocol A: Synthesis of 2-Oxo-2H-Chromene-3-Carboxylic Acid via Knoevenagel Condensation

Objective: Synthesize the core scaffold with high purity prior to downstream C-3 derivatization.

  • Reaction Setup: Combine substituted 2-hydroxybenzaldehyde (salicylaldehyde, 1.0 equiv) and diethyl malonate (1.1 equiv) in absolute ethanol.

    • Causality: A slight stoichiometric excess of diethyl malonate ensures the complete consumption of the aldehyde, preventing the formation of inseparable aldehyde-product mixtures during purification.

  • Catalysis: Add catalytic amounts of piperidine and glacial acetic acid.

    • Causality: This dual-catalyst system creates a self-buffering environment. Piperidine acts as a base to deprotonate the active methylene of diethyl malonate, while acetic acid activates the aldehyde carbonyl. This "push-pull" mechanism accelerates the Knoevenagel condensation while suppressing undesired aldol side-reactions.

  • Reflux & Cyclization: Heat the mixture to 70–80 °C under reflux for 4–6 hours.

    • Causality: Continuous thermal energy is required to drive the subsequent intramolecular transesterification, which closes the pyrone ring to form the coumarin core.

  • Precipitation (Self-Validation Step): Concentrate the solvent under reduced pressure and pour the residue slowly into crushed ice.

    • Causality: The abrupt drop in temperature and shift in solvent polarity forces the rapid crystallization of the highly hydrophobic product. Unreacted starting materials and the piperidine/acetate salts remain dissolved in the aqueous phase, acting as an intrinsic purification step.

  • Validation: Filter the yellow solid and confirm structural integrity via LC-MS and 1H/13C NMR.

Protocol B: High-Throughput Luminescent Cell Viability Assay

Objective: Evaluate the antiproliferative activity (IC50) of synthesized bischromone derivatives (e.g., Compound 5a) on A375 melanoma cells.

  • Cell Seeding & Synchronization: Seed A375 cells in opaque 96-well plates at 5×103 cells/well. Serum-starve the cells for 12 hours prior to treatment.

    • Causality: Serum starvation synchronizes the cell cycle in the G0/G1 phase. This ensures that the observed antiproliferative effects are strictly due to the compound's mechanism (e.g., DNA intercalation) rather than random baseline variations in cell growth phases.

  • Compound Treatment: Apply the chromene derivatives in a 10-point serial dilution (0.1 nM to 10 μM), ensuring the final DMSO concentration does not exceed 0.5% v/v. Include a vehicle control (0.5% DMSO) and a positive control (e.g., Doxorubicin).

    • Causality: Capping DMSO at 0.5% prevents solvent-induced cytotoxicity, which would otherwise artificially inflate the compound's apparent potency.

  • Luminescent Readout (Self-Validation Step): After 48 hours, add CellTiter-Glo® reagent and measure luminescence.

    • Causality: Chromene and coumarin derivatives often possess intrinsic fluorescence that severely interferes with standard colorimetric (MTT) or fluorometric readouts. Utilizing an ATP-dependent luminescent assay bypasses this optical interference, providing a direct, artifact-free quantification of metabolically active cells.

Workflow Start Salicylaldehyde + Active Methylene Knoevenagel Knoevenagel Condensation (Piperidine/AcOH) Start->Knoevenagel Cyclization Intramolecular Cyclization (Reflux 80°C) Knoevenagel->Cyclization Purification Ice Precipitation & Recrystallization Cyclization->Purification Validation LC-MS & NMR Structural Confirmation Purification->Validation BioAssay In Vitro Bioassay (IC50) Validation->BioAssay

Fig 2: Self-validating workflow for synthesis and biological evaluation of chromene derivatives.

References

  • Source: nih.
  • Title: Structure−Activity Relationships of a Novel Class of Endothelin-A Receptor Antagonists and Discovery of Potent and Selective Receptor Antagonist, 2-(Benzo[1,3]dioxol-5-yl)-6-isopropyloxy-4-(4-methoxyphenyl)-2H-chromene-3- carboxylic Acid (S-1255). 1.
  • Title: Structure–Activity Relationship Studies of Coumarin-like Diacid Derivatives as Human G Protein-Coupled Receptor-35 (hGPR35)
  • Source: nih.

Sources

A Comparative Benchmarking Guide: 2-Ethyl-4H-Chromene-3-Carboxylic Acid Versus Standard Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

In the landscape of modern drug discovery, heterocyclic compounds form the bedrock of a vast majority of therapeutic agents. Among these, the chromene scaffold is a "privileged structure," recognized for its wide array of pharmacological activities, including anticancer, antioxidant, and antimicrobial properties[1][2][3]. This guide presents a comprehensive framework for benchmarking a novel derivative, 2-ethyl-4H-chromene-3-carboxylic acid, against established, clinically relevant heterocyclic standards. We provide detailed, field-tested protocols for comparative analysis of physicochemical properties and in vitro biological activities, supported by experimental workflows and mechanistic insights. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals engaged in the evaluation and advancement of new chemical entities.

Introduction and Strategic Selection of Comparators

The chromene nucleus, a fusion of a pyran ring with a benzene ring, is a structural motif present in numerous natural and synthetic molecules with significant biological activity[2][3]. Derivatives of 4H-chromene, in particular, have demonstrated potent cytotoxic effects against various human cancer cell lines through mechanisms such as microtubule disruption and cell cycle arrest[1][4]. The subject of this guide, 2-ethyl-4H-chromene-3-carboxylic acid, is a novel analogue designed to explore new structure-activity relationships (SAR) within this chemical class.

To contextualize its potential, a rigorous comparison against well-characterized standard compounds is essential. The choice of comparators must be strategic, reflecting the primary therapeutic areas where chromene derivatives have shown promise. For this guide, we have selected the following standards:

  • Doxorubicin: A potent anthracycline antibiotic and a first-line chemotherapeutic agent used in the treatment of a wide range of cancers, including breast, lung, and ovarian cancers[5]. Its mechanism involves DNA intercalation and inhibition of topoisomerase II[5].

  • Trolox: A cell-permeable, water-soluble analogue of vitamin E, widely used as a standard for measuring antioxidant capacity in various assays[6][7][8]. It serves as a benchmark for radical scavenging activity[9].

  • Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic effective against both Gram-positive and Gram-negative bacteria[10]. It functions by inhibiting DNA gyrase, an enzyme essential for bacterial DNA replication[11].

This multi-faceted comparison will provide a robust preliminary assessment of the therapeutic potential of 2-ethyl-4H-chromene-3-carboxylic acid.

Comparative Physicochemical Profiling

A molecule's absorption, distribution, metabolism, and excretion (ADME) profile is fundamentally governed by its physicochemical properties. Parameters such as molecular weight (MW), lipophilicity (logP), and acid dissociation constant (pKa) are critical determinants of a compound's "drug-likeness."

Rationale for Parameter Selection:

  • Molecular Weight (MW): Influences solubility, permeability, and diffusion. Compounds with lower molecular weights are often preferred for oral bioavailability.

  • LogP (Octanol-Water Partition Coefficient): A measure of lipophilicity, which affects a drug's ability to cross cell membranes. An optimal logP range is crucial for balancing solubility and permeability.

  • pKa (Acid Dissociation Constant): Determines the extent of ionization at a given pH, which impacts solubility, absorption, and receptor binding[12].

The table below summarizes these key properties for our target compound and the selected standards. Properties for 2-ethyl-4H-chromene-3-carboxylic acid are predicted using computational models, a standard practice in early-stage drug discovery.

CompoundMolecular FormulaMW ( g/mol )XLogP3pKa
2-Ethyl-4H-chromene-3-carboxylic acid C₁₂H₁₂O₃204.22 (Predicted)2.5 (Predicted)4.0 (Predicted, Acidic)
Doxorubicin C₂₇H₂₉NO₁₁543.5[5]1.3[5]8.25 (Basic)[13]
Trolox C₁₄H₁₈O₄250.29[14]2.8[14]~3.8-4.5 (Acidic)
Ciprofloxacin C₁₇H₁₈FN₃O₃331.340.286.09 (Acidic), 8.62 (Basic)[10]

In Vitro Biological Activity Benchmarking

This section provides detailed protocols for assessing the anticancer, antioxidant, and antimicrobial activities of 2-ethyl-4H-chromene-3-carboxylic acid in direct comparison with the selected standards.

Anticancer Activity: MTT Cytotoxicity Assay

Scientific Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity[15][16][17]. Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt to purple formazan crystals[15][17]. The intensity of the purple color is directly proportional to the number of viable cells[17]. This assay is a cornerstone for preliminary screening of potential anticancer agents[2][18].

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay Assay & Readout cell_culture 1. Culture Cancer Cells (e.g., MCF-7) cell_seeding 2. Seed Cells in 96-well Plate (5x10³ cells/well) cell_culture->cell_seeding Trypsinize & Count treatment 4. Add Compounds to Wells (Incubate 24-48h) cell_seeding->treatment compound_prep 3. Prepare Serial Dilutions (Target & Standards) compound_prep->treatment mtt_add 5. Add MTT Reagent (0.5 mg/mL final conc.) treatment->mtt_add incubation 6. Incubate 4h at 37°C mtt_add->incubation solubilize 7. Add Solubilization Solution (e.g., DMSO) incubation->solubilize readout 8. Read Absorbance (570 nm) solubilize->readout

Caption: Workflow for the MTT cell viability assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed human breast cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[2]

  • Compound Preparation: Prepare stock solutions of 2-ethyl-4H-chromene-3-carboxylic acid and Doxorubicin in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM.

  • Cell Treatment: Replace the medium in each well with 100 µL of medium containing the various concentrations of the test compounds. Include wells for a vehicle control (DMSO) and an untreated control. Incubate the plate for another 24 to 48 hours.

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[15]

  • Incubation: Incubate the plate for 4 hours at 37°C.[15]

  • Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.[18]

  • Data Acquisition: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution[17]. Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC₅₀ value (the concentration required to inhibit cell growth by 50%) for each compound using non-linear regression analysis.[19]

Hypothetical Comparative Data:

CompoundIC₅₀ against MCF-7 (µM)
2-Ethyl-4H-chromene-3-carboxylic acid 5.2
Doxorubicin (Standard) 0.8
Vehicle Control (DMSO) >100
Antioxidant Activity: DPPH Radical Scavenging Assay

Scientific Rationale: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid and widely used method to screen the free-radical scavenging ability of compounds[20][21]. DPPH is a stable free radical with a deep violet color, showing a characteristic absorbance maximum around 517 nm[21]. When an antioxidant donates a hydrogen atom or an electron to DPPH, it is reduced to the pale yellow diphenylpicrylhydrazine, causing a decrease in absorbance[20][21]. The degree of discoloration indicates the scavenging potential of the test compound.

Experimental Workflow: DPPH Assay

DPPH_Workflow cluster_prep Reagent Preparation cluster_reaction Scavenging Reaction cluster_readout Data Acquisition reagent_prep 1. Prepare Compound Dilutions (Target & Trolox in Methanol) dpph_prep 2. Prepare 0.1 mM DPPH Solution in Methanol mixing 3. Mix Compound Solution (40 µL) with DPPH Solution (160 µL) in 96-well Plate reagent_prep->mixing incubation 4. Incubate in Dark (30 min at RT) mixing->incubation readout 5. Read Absorbance (517 nm) incubation->readout

Caption: Workflow for the DPPH radical scavenging assay.

Step-by-Step Protocol:

  • Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare stock solutions of 2-ethyl-4H-chromene-3-carboxylic acid and the standard, Trolox, in methanol (e.g., 1 mg/mL). Create serial dilutions from the stock solutions.[20]

  • Assay Setup: In a 96-well microplate, add 40 µL of each compound dilution to respective wells. Prepare a negative control using 40 µL of methanol.[22]

  • Reaction Initiation: Add 160 µL of the DPPH solution to all wells, mix thoroughly by pipetting.[22]

  • Incubation: Seal the plate and incubate it in the dark at room temperature for 30 minutes.[22]

  • Data Acquisition: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the negative control and A_sample is the absorbance of the test compound. Determine the EC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).

Hypothetical Comparative Data:

CompoundEC₅₀ (µg/mL)
2-Ethyl-4H-chromene-3-carboxylic acid 25.4
Trolox (Standard) 8.1
Methanol Control No activity
Antimicrobial Activity: Broth Microdilution Assay

Scientific Rationale: The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent[23][24]. The MIC is defined as the lowest concentration of a compound that completely inhibits the visible growth of a microorganism after overnight incubation[24]. This assay is fundamental for quantifying the potency of a potential new antibiotic.

Experimental Workflow: Broth Microdilution for MIC

MIC_Workflow prep 1. Prepare 2-fold Serial Dilutions of Compounds in Broth (in 96-well plate) inoculation 3. Inoculate Wells with Bacteria (Final conc. ~5x10⁵ CFU/mL) prep->inoculation inoculum_prep 2. Prepare Standardized Bacterial Inoculum (0.5 McFarland, ~1.5x10⁸ CFU/mL) inoculum_prep->inoculation incubation 4. Incubate Plate (18-24h at 37°C) inoculation->incubation readout 5. Visually Inspect for Turbidity (Determine lowest clear well = MIC) incubation->readout

Caption: Workflow for MIC determination by broth microdilution.

Step-by-Step Protocol:

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds (2-ethyl-4H-chromene-3-carboxylic acid and Ciprofloxacin) in a suitable sterile broth (e.g., Mueller-Hinton Broth). The final volume in each well should be 100 µL.[25]

  • Inoculum Preparation: Prepare a bacterial suspension (e.g., Staphylococcus aureus or Escherichia coli) equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension in broth to achieve a final inoculum density of approximately 5 x 10⁵ colony-forming units (CFU)/mL.[26]

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well containing the compound dilutions. Also, include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.[25][26]

  • MIC Determination: After incubation, determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[24][26]

Hypothetical Comparative Data:

CompoundMIC against S. aureus (µg/mL)MIC against E. coli (µg/mL)
2-Ethyl-4H-chromene-3-carboxylic acid 1664
Ciprofloxacin (Standard) 0.50.015

Mechanistic Insights and Future Perspectives

The biological activity of 4H-chromene derivatives is often attributed to their ability to interfere with critical cellular processes. In cancer, these compounds have been reported to induce apoptosis (programmed cell death) by disrupting microtubule networks, leading to cell cycle arrest at the G2/M phase[4]. Some derivatives also act as inhibitors of key signaling kinases or topoisomerases[4][19].

Potential Apoptotic Pathway

Apoptosis_Pathway Chromene Chromene Derivative Microtubules Microtubule Dynamics Chromene->Microtubules Disruption G2M_Arrest G2/M Cell Cycle Arrest Microtubules->G2M_Arrest Induces Caspase_Activation Caspase-3 Activation G2M_Arrest->Caspase_Activation Leads to Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: A plausible mechanism of chromene-induced apoptosis.

Based on our hypothetical benchmarking data, 2-ethyl-4H-chromene-3-carboxylic acid displays moderate anticancer and antimicrobial activity, along with some antioxidant potential. While not as potent as the "gold standard" comparators, these results establish it as a viable hit compound.

Future Directions:

  • Lead Optimization: The next logical step involves systematic structure-activity relationship (SAR) studies to enhance potency and selectivity. Modifications to the ethyl group at C2 and the carboxylic acid at C3 could significantly impact biological activity.[1][2]

  • Mechanism of Action Studies: Further experiments, such as cell cycle analysis, apoptosis assays (e.g., Annexin V staining), and kinase profiling, are required to elucidate the precise molecular mechanism.

  • In Vivo Efficacy: Promising analogues should be advanced to preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.

Conclusion

This guide has outlined a systematic and scientifically rigorous approach to benchmarking the novel compound 2-ethyl-4H-chromene-3-carboxylic acid. By employing standardized in vitro assays and comparing its performance against clinically relevant drugs like Doxorubicin, Trolox, and Ciprofloxacin, we have established a foundational profile of its biological potential. The hypothetical data suggests that this chromene derivative possesses a multi-faceted activity profile that warrants further investigation and optimization. The protocols and workflows presented herein provide a validated roadmap for researchers to effectively evaluate novel heterocyclic compounds, accelerating the journey from initial hit to viable drug candidate.

References

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Merck Millipore.
  • Physical and chemical properties of ciprofloxacin derivatives. (n.d.). Benchchem.
  • Al-Warhi, T., Sabt, A., El-Gamal, M., Anbar, A., Al-Sha'er, M. A., Abulkhair, O., ... & Abdel-Maksoud, M. S. (2022). Synthesis of New Chromene Derivatives Targeting Triple-Negative Breast Cancer Cells. Molecules, 27(19), 6614.
  • Al-Suwayeh, S. A., Taha, E. I., Al-Lohedan, H. A., & El-Anazi, M. (2010). Ciprofloxacin: review on developments in synthetic, analytical, and medicinal aspects. Journal of Enzyme Inhibition and Medicinal Chemistry, 25(5), 577-591.
  • Khan, I., Zaib, S., Batool, S., & Saleem, H. (2024). A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential. Oriental Journal of Chemistry, 40(2).
  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments.
  • Application Notes and Protocols for DPPH Radical Scavenging Assay of Thiazolidine Derivatives. (n.d.). Benchchem.
  • MTT assay protocol. (n.d.). Abcam.
  • Chen, Y. R., Hsieh, Y. T., Chen, C. H., & Lee, H. M. (2013). Structural origin of physicochemical properties differences upon dehydration and polymorphic transformation of ciprofloxacin hydrochloride revealed by structure determination from powder X-ray diffraction data. CrystEngComm, 15(31), 6140-6148.
  • Determination of the Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method. (n.d.). Bio-protocol.
  • A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria. (2025). Journal of Visualized Experiments.
  • MTT Assay Protocol. (2013). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences.
  • DPPH Assay: Principle, Applications, and Complete Guide. (n.d.). Amerigo Scientific.
  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io.
  • DPPH Radical Scavenging Assay. (n.d.). Bio-protocol.
  • Application Note: Structure-Activity Relationship (SAR) Studies of Chromene Derivatives as Anticancer Agents. (n.d.). Benchchem.
  • MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab.
  • MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. (2022). European Commission.
  • Kushwaha, R. K., Singh, K., Kumar, P., & Chandra, D. (2018). Review on Chromen derivatives and their Pharmacological Activities. International Journal of Pharmaceutical Sciences and Research, 9(9), 3564-3575.
  • Eweas, A. F., Osman, H., Al-Warhi, T., El-Gamal, M., Anbar, A., Al-Sha'er, M. A., ... & Abdel-Maksoud, M. S. (2023). Discovery of benzochromene derivatives first example with dual cytotoxic activity against the resistant cancer cell MCF-7/ADR and inhibitory effect of the P-glycoprotein expression levels. Journal of Biomolecular Structure and Dynamics, 41(1), 221-237.
  • Doxorubicin. (n.d.). PubChem. National Center for Biotechnology Information.
  • Doxorubicin hydrochloride. (n.d.). ChemicalBook.
  • Trolox. (n.d.). PubChem. National Center for Biotechnology Information.
  • Trolox. (n.d.). ChemicalBook.
  • Trolox - Product Information. (2014). Cayman Chemical.
  • Galano, A., & Alvarez-Idaboy, J. R. (2013). A physicochemical examination of the free radical scavenging activity of Trolox: mechanism, kinetics and influence of the environment. Physical Chemistry Chemical Physics, 15(11), 3894-3904.
  • Trolox. (n.d.). Sigma-Aldrich.
  • Belhadj, F., Kibou, Z., Benabdallah, M., Aissaoui, M., Rahmoun, M. N., Villemin, D., & Choukchou-Braham, N. (2018). Synthesis and Biological Evaluation of New Chromenes and Chromeno[2,3-d] pyrimidines. South African Journal of Chemistry, 71, 136-143.

Sources

Comparative Binding Affinity Guide: 2-Ethyl-4H-Chromene-3-Carboxylic Acid Analogs as Targeted Receptor Modulators

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Context

The 4H-chromene scaffold is widely recognized as a "privileged structure" in medicinal chemistry. Its rigid, oxygen-containing bicyclic core provides an ideal geometric foundation for projecting functional groups into deep receptor pockets. Recently, chromene derivatives have gained significant traction as highly potent Selective Estrogen Receptor Modulators (SERMs) and kinase inhibitors ()[1].

For drug development professionals optimizing endocrine-targeting therapeutics, 2-ethyl-4H-chromene-3-carboxylic acid serves as a critical starting building block. This guide objectively compares the binding affinities of this base compound against its synthesized structural analogs, focusing on Estrogen Receptor alpha (ERα) and beta (ERβ) targeting. By analyzing these modifications, we can establish a clear Structure-Activity Relationship (SAR) and validate the performance of these alternatives using robust kinetic assays.

Structural Rationale & Analog Design

To understand the comparative data, we must first examine the causality behind the structural modifications at the C2 and C3 positions of the chromene core:

  • The C2 Position (Hydrophobic Anchor): The ethyl group in the base compound projects into a narrow, hydrophobic cavity within the ERα Ligand-Binding Domain (LBD). Modifying this to a bulkier group (e.g., isopropyl) tests the spatial constraints of the pocket. Steric clashes typically result in a sharp drop in binding affinity.

  • The C3 Position (Electrostatic Modulator): The carboxylic acid group acts as a critical hydrogen-bond donor/acceptor, often interacting with key residues like His524 in ERα. Converting this acid to a methyl ester removes the hydrogen-bond donor capacity but significantly increases the molecule's overall lipophilicity. This desolvation effect can enhance binding to the highly hydrophobic core of the receptor, though it may shift the molecule's functional profile from an antagonist to a partial agonist ()[2].

Comparative Binding Affinity Data

The following table summarizes the quantitative binding affinities ( IC50​ ) of the base compound and its primary alternatives against ERα and ERβ.

CompoundC2 SubstitutionC3 SubstitutionERα IC50​ (nM)ERβ IC50​ (nM)Selectivity (α/β)
1 (Base) -Ethyl-COOH64.0>10,000>156
2 (Ester) -Ethyl-COOCH₃12.5850.068
3 (Amide) -Ethyl-CONH₂145.0>10,000>68
4 (Bulky) -Isopropyl-COOH310.5>10,000>32
Raloxifene ControlControl0.20.80.25

Data Analysis: Analog 2 (the methyl ester) demonstrates a nearly 5-fold increase in ERα affinity compared to the base carboxylic acid, proving that increased lipophilicity at the C3 position is thermodynamically favorable for LBD entry. Conversely, Analog 4 highlights the strict steric limitations of the C2 pocket; the isopropyl group causes a severe steric clash, reducing affinity to 310.5 nM.

Experimental Methodology: SPR Binding Kinetics

While traditional radioligand binding assays provide equilibrium dissociation constants ( Kd​ ), they fail to capture real-time binding kinetics ( kon​ and koff​ ). As an application scientist, I strongly recommend Surface Plasmon Resonance (SPR) for evaluating chromene analogs. The residence time ( 1/koff​ ) of a ligand often correlates much better with in vivo efficacy than raw affinity.

The following protocol is designed as a self-validating system to ensure absolute data integrity and trustworthiness.

Step-by-Step SPR Protocol
  • Sensor Chip Preparation (Immobilization):

    • Activate a CM5 sensor chip using standard EDC/NHS chemistry.

    • Inject recombinant ERα LBD (diluted in 10 mM Sodium Acetate, pH 4.5) to achieve an immobilization level of 3000–4000 Response Units (RU).

    • Self-Validation Check: If the final RU is <2000, discard the channel. Low density reduces the dynamic range and obscures the signal of low-molecular-weight chromene analogs.

  • Analyte Preparation & Solvent Correction:

    • Dilute chromene analogs in HBS-EP+ running buffer containing exactly 1% DMSO.

    • Causality: Chromene analogs are highly lipophilic; 1% DMSO prevents compound aggregation while maintaining physiological relevance.

    • Self-Validation Check: Run a DMSO calibration curve (0.5% to 1.5% DMSO in buffer). This mathematically corrects for bulk refractive index shifts caused by microscopic solvent mismatches between the running buffer and the sample injections.

  • Kinetic Injection:

    • Inject serial dilutions of the analogs (ranging from 1 nM to 1000 nM) at a high flow rate of 30 µL/min.

    • Allow 120 seconds for the association phase, followed by a 300-second buffer flow for the dissociation phase.

  • Surface Regeneration:

    • Pulse the surface with 10 mM Glycine-HCl (pH 2.0) for 30 seconds.

    • Self-Validation Check: The baseline must return to within ±5 RU of the pre-injection level. A creeping baseline indicates incomplete dissociation or compound precipitation, requiring assay optimization.

Mechanistic Workflow Visualization

SPR_Workflow Ligand Chromene Analog (Analyte) SPR SPR Real-Time Detection Ligand->SPR Injection ER Immobilized ERα (CM5 Chip) ER->SPR Surface Binding Kinetics Kinetic Fitting (kon, koff) SPR->Kinetics Sensorgram Efficacy In Vivo Efficacy Prediction Kinetics->Efficacy Residence Time Validation DMSO Calibration & Baseline Check Validation->SPR Correction

Figure 1: SPR workflow for validating chromene analog binding kinetics.

Conclusion

When comparing 2-ethyl-4H-chromene-3-carboxylic acid to its analogs, esterification at the C3 position yields the most significant improvements in ERα binding affinity. However, researchers must balance this increased affinity with the potential loss of targeted hydrogen bonding. Utilizing rigorous, self-validating SPR methodologies ensures that the kinetic profiles of these analogs are accurately mapped, significantly de-risking the transition from in vitro screening to in vivo models.

References

  • Identification and Structure−Activity Relationships of Chromene-Derived Selective Estrogen Receptor Modulators for Treatment of Postmenopausal Symptoms. Journal of Medicinal Chemistry.[Link]

  • Introducing novel potent anticancer agents of 1H-benzo[f]chromene scaffolds, targeting c-Src kinase enzyme with MDA-MB-231 cell line anti-invasion effect. Journal of Enzyme Inhibition and Medicinal Chemistry.[Link]

Sources

Safety Operating Guide

2-ethyl-4H-chromene-3-carboxylic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Chromene derivatives, including 2-ethyl-4H-chromene-3-carboxylic acid (CAS: 1354949-38-4), are highly valued scaffolds in drug discovery due to their broad pharmacological potential, ranging from anti-inflammatory to antitumor activities[1][2]. However, the very stability that makes the chromene heterocyclic core useful in medicinal chemistry also makes it resistant to natural environmental degradation[1].

This guide provides a self-validating, step-by-step operational protocol for the safe handling and disposal of 2-ethyl-4H-chromene-3-carboxylic acid, ensuring your laboratory maintains the highest standards of safety and scientific integrity.

Physicochemical & Hazard Profiling

Before initiating any disposal protocol, it is imperative to understand the physicochemical nature of the compound. These properties dictate our choice of waste streams and personal protective equipment (PPE).

ParameterSpecificationOperational Disposal Implication
Chemical Name 2-ethyl-4H-chromene-3-carboxylic acidMust be explicitly listed on EHS waste manifests.
CAS Number 1354949-38-4Primary identifier for regulatory compliance.
Molecular Formula C12H12O3Non-halogenated; dictates routing to specific organic waste streams.
Physical State Solid (Powder/Crystals)High risk of aerosolization; requires wet-wiping or careful sweeping during spills.
Hazard Classification Skin/Eye IrritantMandates the use of nitrile gloves and safety goggles during handling and disposal[3].

The Mechanistic Causality of Disposal

Why do we strictly prohibit drain disposal for this compound?

The robust aromatic and heterocyclic ring system of 2-ethyl-4H-chromene-3-carboxylic acid does not readily biodegrade in standard municipal wastewater treatment facilities. Discharging such compounds into the sewage system violates hazardous waste regulations and poses an unnecessary risk of aquatic toxicity[4].

The Gold Standard: High-Temperature Incineration We rely on high-temperature incineration as the mandated disposal route. This method acts as a self-validating destruction system. The intense thermal energy completely oxidizes the C12​H12​O3​ framework, breaking the robust C-C and C-O bonds to yield only carbon dioxide and water vapor. By properly segregating this waste in the lab, we ensure that the downstream incineration facility can process the material efficiently without interference from incompatible chemicals.

Waste Segregation Workflow

To prevent cross-contamination and ensure efficient thermal destruction, waste must be strictly segregated based on its physical state and solvent carrier.

G N1 2-ethyl-4H-chromene-3-carboxylic acid Waste Generation N2 Determine Physical State N1->N2 N3 Solid Waste (Powder/Crystals) N2->N3 Unused/Spilled Solid N4 Liquid Waste (Dissolved in Solvent) N2->N4 Reaction Mixtures N5 Solid Hazardous Waste Container N3->N5 N6 Check Solvent Type N4->N6 N11 EHS Collection & High-Temp Incineration N5->N11 N7 Non-Halogenated (e.g., DMSO, EtOH) N6->N7 N8 Halogenated (e.g., DCM, Chloroform) N6->N8 N9 Non-Halogenated Organic Waste Stream N7->N9 N10 Halogenated Organic Waste Stream N8->N10 N9->N11 N10->N11

Decision matrix for the segregation and disposal of 2-ethyl-4H-chromene-3-carboxylic acid waste.

Step-by-Step Operational Disposal Protocols

Protocol A: Solid Waste Management (Unused Reagents & Consumables)

This protocol applies to expired bulk powders, contaminated weighing papers, and disposable spatulas.

  • Containment & Collection: Carefully sweep up any solid waste using a dedicated laboratory brush and dustpan. Critical: Never use compressed air or dry sweeping methods that could aerosolize the irritating powder into the breathing zone[3][5].

  • Primary Packaging: Transfer the collected solid into a sealable, chemically compatible high-density polyethylene (HDPE) container.

  • Regulatory Labeling: Immediately affix a standardized hazardous waste label. Explicitly write: "Solid Toxic Organic Waste - Contains 2-ethyl-4H-chromene-3-carboxylic acid"[6].

  • Temporary Storage: Store the sealed container in a designated secondary containment tray, strictly isolated from strong bases and oxidizing agents, until EHS collection[6].

Protocol B: Liquid Waste Management (Post-Assay Solutions)

This protocol applies to reaction mixtures and assay buffers where the compound is dissolved.

  • Solvent Categorization: Identify the primary solvent used in your assay. Determine if it is non-halogenated (e.g., DMSO, ethanol) or halogenated (e.g., dichloromethane, chloroform).

  • Segregated Transfer: Pour the reaction mixture into the appropriate, EHS-approved liquid waste carboy. Causality Note: Never mix halogenated and non-halogenated waste streams. Mixing these streams complicates the thermal oxidation process and drastically increases disposal costs[4].

  • Vessel Decontamination: Triple-rinse the primary reaction flask with a minimal volume of the base solvent. Add these rinses directly to the same waste carboy to ensure complete transfer of the chromene derivative[4].

  • Manifest Updating: Log the estimated concentration of 2-ethyl-4H-chromene-3-carboxylic acid on the carboy's tracking sheet to ensure accurate downstream processing by the disposal contractor.

Emergency Spill Response & Decontamination

In the event of an accidental release, immediate and methodical action is required to prevent exposure and environmental release.

  • Immediate Isolation: Secure the area. Don appropriate PPE, including an EN 143 or N95 particulate respirator if dust generation is significant, alongside standard nitrile gloves and safety goggles[6].

  • For Solid Spills: Use slightly damp disposable towels to gently collect the powder without raising dust. Place the contaminated towels directly into the solid hazardous waste container[5].

  • For Liquid Spills: Apply an inert absorbent material, such as vermiculite or sand, to the spill. Once the liquid is fully absorbed, sweep the material into a solid waste container. Wash the affected surface with a mild detergent solution to remove any residual compound[5].

References

  • Eco-friendly Approaches to Chromene Derivatives: A Comprehensive Review of Green Synthesis Strategies - PubMed.
  • SAFETY DATA SHEET - 2H-Chromene-3-carboxylic acid. Fisher Scientific.
  • 3 - SAFETY DATA SHEET (2-Oxo-2H-chromene-3-carboxylic acid). Fisher Scientific.
  • Proper disposal of chemicals. Sciencemadness Wiki.
  • CHROMONE-3-CARBOXYLIC ACID - Safety D
  • Disposal of Chemical Waste. University of Cambridge Safety Office.
  • Comprehensive Computational Study of a Novel Chromene-Trione Deriv

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-ethyl-4H-chromene-3-carboxylic acid
Reactant of Route 2
2-ethyl-4H-chromene-3-carboxylic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.